2-Chloro-5-hydroxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPIHXNWPTGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562027 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4983-28-2 | |
| Record name | 2-Chloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-hydroxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a reactive chloro-substituent and a hydroxyl group on a pyrimidine core, make it an attractive starting material for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Physical and Chemical Properties
This compound is typically a white to off-white or light brown solid.[1][2][3][4] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4983-28-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₄H₃ClN₂O | [1][4][6][7][8] |
| Molecular Weight | 130.53 g/mol | [1][4][6][7][8] |
| Appearance | White to off-white/light brown solid | [1][2][3][4] |
| Melting Point | 195-196 °C | [1][4] |
| Boiling Point | 328.1±15.0 °C (Predicted) | [1] |
| Density | 1.513±0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 6.17±0.23 (Predicted) | [1] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO).[9][10] Limited solubility in water. | Inferred from synthesis protocols |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [6] |
| logP | 0.8356 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 0 | [6] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group would be significantly influenced by these substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the demethylation of its precursor, 2-Chloro-5-methoxypyrimidine.
Experimental Protocol: Demethylation of 2-Chloro-5-methoxypyrimidine
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve 2-Chloro-5-methoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of boron tribromide (typically 1.5 to 2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[1]
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the two ring nitrogen atoms. This reactivity is the cornerstone of the utility of this compound as a synthetic intermediate.
A wide variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. The reaction typically proceeds via a Meisenheimer intermediate, which is a resonance-stabilized anionic adduct.
General Experimental Protocol for SNAr with an Amine
Materials:
-
This compound
-
Amine nucleophile
-
A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), ethanol, or acetonitrile)
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent, add the amine nucleophile (1.0 to 1.5 equivalents).
-
Add a base (1.5 to 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents.
Antiviral Agents
The pyrimidine core is isosteric to the nucleobases found in DNA and RNA. Consequently, many pyrimidine derivatives exhibit antiviral activity by interfering with viral replication processes. This compound can be elaborated into more complex molecules that mimic natural nucleosides or inhibit viral enzymes.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine ring is a common scaffold in the design of kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding site of the enzyme. The 2-chloro and 5-hydroxyl groups of this compound provide two points for diversification, allowing for the synthesis of libraries of compounds to screen for kinase inhibitory activity. For instance, the amino group at the 2-position, introduced via SNAr, can act as a crucial hydrogen bond donor, while the 5-hydroxyl group can be further functionalized to explore interactions with other regions of the kinase active site.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the straightforward introduction of diverse functionalities. This, in turn, facilitates the synthesis of complex molecules with potential therapeutic applications, including antiviral agents and kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | 4983-28-2 [chemicalbook.com]
- 2. This compound | 4983-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 4983-28-2 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 2-Chloro-5-hydroxypyrimidine, a key intermediate in the development of pharmacologically active compounds. This document presents quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to aid researchers in their synthetic chemistry endeavors.
Introduction
This compound is a valuable heterocyclic building block, notably utilized in the synthesis of anxiolytic agents and other potential therapeutics. The strategic placement of the chloro and hydroxyl functional groups on the pyrimidine ring allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry programs. This guide focuses on the most established and well-documented synthetic methodologies for its preparation.
Core Synthesis Pathway: Demethylation of 2-Chloro-5-methoxypyrimidine
The most prevalent and reliable method for the synthesis of this compound involves the demethylation of its methoxy analogue, 2-Chloro-5-methoxypyrimidine. This transformation can be effectively achieved using various demethylating agents, with boron tribromide and hydrobromic acid being the most commonly employed.
Method 1: Demethylation using Boron Tribromide
This method utilizes boron tribromide (BBr₃) in a suitable solvent, such as dichloromethane (DCM), to cleave the methyl ether.
Reaction Scheme:
Figure 1: Demethylation of 2-Chloro-5-methoxypyrimidine using BBr₃.
Experimental Protocol:
A solution of 2-Chloro-5-methoxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) is cooled in an ice bath. Boron tribromide (1.0 M solution in DCM, 1.2-1.5 eq) is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is carefully quenched by the slow addition of water or methanol at 0 °C. The mixture is then partitioned between an organic solvent (e.g., DCM or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-5-methoxypyrimidine |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | Variable, often high |
| Purity | >95% after chromatography |
Method 2: Demethylation using Hydrobromic Acid
An alternative and often more scalable approach involves the use of concentrated hydrobromic acid (HBr).
Reaction Scheme:
Figure 2: Demethylation using concentrated hydrobromic acid.
Experimental Protocol:
2-Chloro-5-methoxypyrimidine (1.0 eq) is suspended in a 48% aqueous solution of hydrobromic acid. The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by a suitable analytical technique (e.g., TLC or LC-MS). After completion, the reaction mixture is cooled to room temperature and diluted with water. The pH of the solution is carefully adjusted to neutral or slightly basic using a suitable base, such as sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-5-methoxypyrimidine |
| Reagent | 48% Hydrobromic Acid (HBr) |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Typical Yield | ~91% |
| Purity | ~98% |
Alternative Synthetic Strategies
While the demethylation of 2-Chloro-5-methoxypyrimidine is the most direct and well-documented approach, other potential synthetic strategies could be envisioned, although detailed experimental protocols for the synthesis of this specific molecule are less common in the literature. These strategies could involve:
-
De Novo Ring Formation: Construction of the pyrimidine ring from acyclic precursors. This would involve the condensation of a three-carbon unit with a urea or amidine derivative, followed by functional group manipulations to introduce the chloro and hydroxyl groups.
-
Functionalization of a Pre-existing Pyrimidine Ring: This could involve the diazotization of a suitable amino-pyrimidine precursor, such as 5-amino-2-chloropyrimidine, followed by a Sandmeyer-type reaction to introduce the hydroxyl group. However, the stability of the diazonium salt and the regioselectivity of the subsequent reactions would be critical considerations.
The following workflow illustrates a generalized concept for a multi-step synthesis from a more fundamental pyrimidine precursor.
Figure 3: A conceptual workflow for an alternative synthesis route.
It is important to note that this represents a theoretical pathway, and significant experimental optimization would be required to develop a viable synthetic protocol.
Conclusion
This technical guide has detailed the primary and most reliable synthetic pathway for this compound, which proceeds via the demethylation of 2-Chloro-5-methoxypyrimidine. Two effective methods utilizing either boron tribromide or hydrobromic acid have been presented, complete with experimental protocols and quantitative data. For researchers and professionals in drug development, the choice between these methods may depend on factors such as scale, available reagents, and desired purity. While alternative synthetic strategies are conceivable, the demethylation route currently stands as the most robust and well-documented approach for the preparation of this important synthetic intermediate.
An In-depth Technical Guide to 2-Chloro-5-hydroxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydroxypyrimidine, systematically known as 2-chloropyrimidin-5-ol, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and agrochemical synthesis. Its unique structural and electronic properties make it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant role as a key intermediate in the development of pharmaceuticals, including anxiolytic agents. The information is curated to support researchers and professionals in leveraging this compound for novel drug design and development endeavors.
Chemical Identity and Structure
The fundamental characteristics of this compound are essential for its application in complex synthetic pathways. Its structure features a pyrimidine ring substituted with a chloro group at the 2-position and a hydroxyl group at the 5-position, bestowing it with versatile reactivity.
IUPAC Name: 2-chloropyrimidin-5-ol[1][2][3]
Synonyms: this compound, 2-Chloro-5-pyrimidinol
Chemical Structure:
Molecular Formula: C₄H₃ClN₂O[4]
Molecular Weight: 130.53 g/mol [1][4]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is critical for its handling, characterization, and application in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Physical State | Off-white to light brown solid | [6] |
| Melting Point | 195-196 °C | [6][7] |
| Boiling Point (Predicted) | 328.1 ± 15.0 °C at 760 mmHg | [6][7] |
| Density (Predicted) | 1.513 ± 0.06 g/cm³ | [6][7] |
| pKa (Predicted) | 6.17 ± 0.23 | [6] |
| Storage Temperature | 2-8°C under inert atmosphere | [5][6] |
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Two singlets in the aromatic region for the two non-equivalent pyrimidine protons. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts would be influenced by the electronegative chlorine and oxygen atoms and the nitrogen atoms in the ring. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 130, with a characteristic M+2 peak at m/z 132 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Fragmentation would likely involve the loss of CO and/or HCl. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=N and C=C stretching vibrations for the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the demethylation of its methoxy precursor. Below are detailed experimental protocols for its synthesis.
Synthesis of this compound via Demethylation
This protocol outlines two common methods for the demethylation of 2-chloro-5-methoxypyrimidine.
Method A: Using Boron Tribromide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methoxypyrimidine (e.g., 0.46 g, 3.18 mmol) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: At room temperature, add a 1.0 M solution of boron tribromide in dichloromethane (16 mL, 16 mmol) dropwise to the stirred solution.
-
Reaction: Stir the resulting solution overnight at room temperature.
-
Work-up: Quench the reaction by carefully partitioning the mixture between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and dichloromethane.
-
Extraction: Separate the layers and extract the aqueous layer with additional dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Method B: Using Hydrobromic Acid
-
Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-5-methoxypyrimidine (100 g), acetic acid (300 mL), 48% hydrobromic acid (153 g), and DL-methionine (1 g).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed (product content >96%).
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature and add water (300 mL). Extract the mixture three times with dichloromethane (300 mL each).
-
Washing and Drying: Combine the organic phases and wash with a saturated sodium bicarbonate solution. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude product to yield a pale yellow solid of this compound (yield: ~91%, purity: >98%).
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common scaffold in many therapeutic agents.
A significant application is in the synthesis of tandospirone derivatives , which are known for their anxiolytic (anti-anxiety) activities. The hydroxyl group at the 5-position provides a convenient handle for further functionalization, allowing for the introduction of various side chains to modulate the biological activity of the final compounds.
Furthermore, this versatile intermediate is utilized in the development of:
-
Antiviral agents
-
Anticancer therapeutics
-
Anti-inflammatory drugs
The reactivity of the chloro group at the 2-position allows for nucleophilic substitution reactions, enabling the coupling of different moieties to the pyrimidine ring, a key strategy in combinatorial chemistry and drug discovery.
Visualized Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound from its methoxy precursor, as detailed in the experimental protocols.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development, paving the way for the discovery of novel therapeutic agents. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.
References
- 1. 2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4983-28-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 4983-28-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 4983-28-2 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
2-Chloro-5-hydroxypyrimidine molecular weight and formula
An In-depth Technical Guide on 2-Chloro-5-hydroxypyrimidine: Molecular Properties
This guide provides the fundamental molecular information for this compound, a chemical compound relevant to researchers, scientists, and drug development professionals. The data is presented in a structured format for clarity and ease of use.
Core Molecular Data
The essential molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H3ClN2O[1][2][3][4] |
| Molecular Weight | 130.53 g/mol [2][3][4] |
| CAS Number | 4983-28-2[1][2][3][4] |
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.
Caption: Logical flow from compound name to molecular formula and weight.
References
An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules.[1] This technical guide provides a comprehensive analysis of the principal reactive sites of the this compound molecule. The document elucidates the reactivity at the C2-chloro position towards nucleophilic aromatic substitution, the chemistry of the C5-hydroxyl group, and the potential for electrophilic substitution on the pyrimidine ring. Particular attention is given to the influence of tautomerism on the molecule's reactivity profile. This guide consolidates quantitative data from the literature into structured tables and provides detailed experimental protocols for key transformations, aiming to equip researchers with the practical knowledge required for the effective utilization of this important synthetic building block.
Introduction
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents due to its prevalence in biologically essential molecules such as nucleic acids. Substituted pyrimidines, therefore, represent a valuable class of compounds for drug discovery. This compound possesses three primary sites susceptible to chemical modification: the chlorine-bearing carbon at the 2-position, the hydroxyl group at the 5-position, and the pyrimidine ring itself. The interplay of the electronic properties of the chloro, hydroxyl, and diazine functionalities governs the molecule's reactivity, making a thorough understanding of these characteristics crucial for its strategic application in synthesis.
Tautomerism of this compound
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most prominent reactive site of this compound is the carbon atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogen atoms. The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles.
Reactivity Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-donating hydroxyl group at the C5-position can modulate the reactivity of the C2-position. While electron-donating groups generally decrease the overall electrophilicity of the pyrimidine ring, their influence on the stability of the Meisenheimer complex can be complex.
Quantitative Data
While specific kinetic data for the nucleophilic substitution of this compound is scarce, studies on the parent 2-chloropyrimidine provide valuable insights into the relative reactivity with different nucleophiles. The reaction is typically second order, being first order in both the substrate and the nucleophile.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol-1 s-1) | Reference |
| OH- | 100% EtOH | 50 | 96.4 x 10-4 | Zenodo |
| OH- | 30% aq. EtOH | 40 | 7.7 x 10-4 | Zenodo |
| Dimethylamine | - | - | Higher reactivity than piperidine | Zenodo |
| Piperidine | - | - | - | Zenodo |
| Methylamine | - | - | Lower reactivity than piperidine | Zenodo |
| Diethylamine | - | - | Lower reactivity than methylamine | Zenodo |
Experimental Protocols
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or isopropanol) is treated with the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Reactions at the C5-Hydroxyl Group
The hydroxyl group at the C5-position is another key reactive site, capable of undergoing typical reactions of a phenolic hydroxyl group, such as O-alkylation and O-acylation.
O-Alkylation
The hydroxyl group can be alkylated using various alkylating agents in the presence of a base. The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation of the pyrimidine ring.
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetone, a base (e.g., K2CO3, NaH) is added, and the mixture is stirred for a short period. The alkylating agent (e.g., alkyl halide, dialkyl sulfate) (1.0-1.2 eq.) is then added, and the reaction is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Electrophilic Substitution on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution. However, the presence of the electron-donating hydroxyl group at the C5-position can activate the ring towards attack by strong electrophiles.
Regioselectivity
The hydroxyl group is an ortho-, para-director. In the case of this compound, the positions ortho to the hydroxyl group are C4 and C6. Therefore, electrophilic substitution, if it occurs, is expected to take place at either the C4 or C6 position. The presence of the chloro group at C2 and the nitrogen atoms in the ring will also influence the regioselectivity of the reaction.
Challenges and Considerations
Successful electrophilic substitution on the pyrimidine ring often requires harsh reaction conditions and may result in low yields due to the ring's deactivation. Nitration and halogenation are the most commonly attempted electrophilic substitutions on activated pyrimidine systems. The choice of reagents and reaction conditions must be carefully optimized to achieve the desired transformation. For instance, studies on other substituted pyrimidines have shown that the electronic nature of the existing substituents plays a crucial role in the outcome of electrophilic reactions.[5][6]
Summary of Reactive Sites and Their Interplay
The reactivity of this compound is a result of the combined electronic effects of its functional groups. The primary reactive sites are:
-
C2-Position: Highly susceptible to nucleophilic aromatic substitution.
-
C5-Hydroxyl Group: Can undergo O-alkylation and O-acylation.
-
Pyrimidine Ring (C4 and C6): Potentially reactive towards strong electrophiles, although this is generally a less favorable pathway.
The tautomeric equilibrium between the hydroxy and keto forms adds another layer of complexity, as the reactivity of each tautomer will differ. The choice of reaction conditions (solvent, base, temperature) is paramount in directing a reaction towards a specific site and achieving the desired product.
Conclusion
This compound is a valuable building block in organic synthesis, offering multiple avenues for functionalization. A thorough understanding of its key reactive sites—the C2-chloro group for nucleophilic substitution, the C5-hydroxyl group for derivatization, and the potential for electrophilic attack on the activated ring—is essential for its effective use in the design and synthesis of novel compounds. This guide has provided a detailed overview of these reactive sites, supported by available data and experimental protocols, to aid researchers in harnessing the full synthetic potential of this versatile molecule. Further quantitative studies on the tautomeric equilibrium and the kinetics of its various reactions would be highly beneficial to the scientific community.
References
- 1. This compound | 4983-28-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-Chloro-5-hydroxypyrimidine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
2-Chloro-5-hydroxypyrimidine (CAS: 4983-28-2) is a solid with a melting point of 195-196°C.[2] Its molecular structure, containing both a polar hydroxyl group and a halogenated pyrimidine ring, suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," the following qualitative predictions can be made:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected in these solvents. However, the overall size and the presence of the chlorine atom on the aromatic ring may limit high solubility in water.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions. Given the polar nature of this compound, it is likely to exhibit moderate to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, this compound is expected to have low solubility in nonpolar solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in common laboratory solvents is not publicly available. The determination of this data requires experimental analysis. The following sections detail the protocols for such a determination.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid understanding of the compound's general solubility characteristics.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane, toluene)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.[3]
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as soluble, partially soluble, or insoluble.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a traditional and widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or flasks with secure caps
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.
-
Securely cap the vial and place it in a constant temperature shaker bath.
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the experimental workflow for determining the solubility of a compound.
References
An In-depth Technical Guide to the Derivatives and Analogues of 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-hydroxypyrimidine stands as a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its intrinsic reactivity, characterized by a susceptible chloro-substituent at the 2-position and a hydroxyl group at the 5-position, renders it a versatile starting material for the synthesis of a diverse array of derivatives. These analogues have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. It includes structured quantitative data, detailed experimental protocols for key synthetic and biological procedures, and visualizations of synthetic pathways and biological mechanisms to facilitate further research and development in this promising area.
Core Compound Synthesis: this compound
The parent compound, this compound, is most commonly synthesized via the demethylation of its methoxy analogue, 2-chloro-5-methoxypyrimidine. This reaction can be achieved using strong acids or Lewis acids.
Experimental Protocol: Synthesis via Demethylation
A prevalent method involves the use of hydrobromic acid or boron tribromide.
Materials:
-
2-Chloro-5-methoxypyrimidine
-
48% Hydrobromic acid (HBr) or 1.0 N Boron tribromide (BBr₃) in dichloromethane (DCM)
-
Acetic acid (for HBr method)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methionine (optional, for HBr method)
Procedure (using HBr):
-
To a reaction flask, add 2-chloro-5-methoxypyrimidine (1 equivalent) and acetic acid.
-
Stir the mixture until the starting material is dissolved.
-
Add 48% hydrobromic acid (approx. 2.5-3 equivalents). Methionine can be added as a scavenger.
-
Heat the mixture to reflux and maintain for 5-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction solution and perform extraction using dichloromethane (3x volume).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to obtain this compound as a solid.
Synthesis of Key Derivatives and Analogues
The functionalization of this compound primarily occurs through two routes: nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chloride, and reactions involving the hydroxyl group at the C5 position.
Caption: General synthetic routes for derivatization of this compound.
2-Amino-5-hydroxypyrimidine Derivatives
Substitution of the 2-chloro group with various amines is a common strategy to generate libraries of biologically active compounds.
General Protocol: N-Alkylation
-
Dissolve this compound (1 eq.) and the desired primary or secondary amine (1.1-1.5 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq.), to the mixture.
-
Heat the reaction mixture to 60-100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A key example is the synthesis of precursors for Tandospirone , an anxiolytic agent, which involves reacting a pyrimidine core with a piperazine derivative.
2-Thioether and 2-Ether Derivatives
The chloro group can also be displaced by thiols and alcohols to form thioether and ether linkages, respectively.
General Protocol: Thioether Synthesis
-
Dissolve the substituted thiol (1.1 eq.) in a solvent like ethanol or DMF.
-
Add a base such as sodium hydroxide or sodium ethoxide dropwise and stir for 30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and purify as described in the N-alkylation protocol.
Biological Activities and Quantitative Data
Derivatives of this compound have shown significant potential across several therapeutic areas.
Anxiolytic Activity
The most prominent analogue in this class is Tandospirone . It acts as a selective partial agonist at the serotonin 5-HT1A receptor.[1] This interaction inhibits adenylyl cyclase, leading to reduced neuronal excitability in brain regions associated with anxiety.[1]
Caption: Simplified signaling pathway of Tandospirone via the 5-HT1A receptor.
Table 1: Receptor Binding Affinity of Tandospirone
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 27 ± 5 | [2] |
| 5-HT2 | 1300 | [2] |
| α1-adrenergic | 4100 | [2] |
| Dopamine D2 | 3100 | [2] |
Ki (inhibition constant): Lower value indicates higher binding affinity.
Anticancer Activity
Numerous pyrimidine derivatives exhibit potent antiproliferative activity by targeting various mechanisms, including tubulin polymerization and protein kinases.[3]
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-pyrimidine (Compound 4g) | MCF-7 | 5.1 ± 1.14 | [4] |
| Indolyl-pyrimidine (Compound 4g) | HepG2 | 5.02 ± 1.19 | [4] |
| Indolyl-pyrimidine (Compound 4g) | HCT-116 | 6.6 ± 1.40 | [4] |
| 2,4,5-Substituted Pyrimidine (Compound 4k) | BEL-7402 | 0.016 | [3] |
| Thiazolo[4,5-d]pyrimidine (Compound 3b) | A375 | 1.2 | [5] |
| 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine (Compound 2t) | STAT6 Inhibition | 0.021 (21 nM) | [6] |
| Gankyrin Binder (Compound 188) | MCF-7 | 1.0 | [7] |
| Gankyrin Binder (Compound 193) | A549 | 5.7 | [7] |
IC50 (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Substitution on the pyrimidine ring has yielded compounds with significant antibacterial and antifungal properties.
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Derivative Class | Microorganism | MIC (µM/ml or µg/mL) | Reference |
| 4-(substituted phenyl)pyrimidin-2-amine (Cmpd 12) | Staphylococcus aureus | 0.87 µM/ml | [8] |
| 4-(substituted phenyl)pyrimidin-2-ol (Cmpd 5) | Bacillus subtilis | 0.96 µM/ml | [8] |
| 4-(substituted phenyl)pyrimidin-2-thiol (Cmpd 10) | Pseudomonas aeruginosa | 0.77 µM/ml | [8] |
| 4-(substituted phenyl)pyrimidin-2-amine (Cmpd 12) | Candida albicans | 1.73 µM/ml | [8] |
| 5-Substituted 2'-deoxynucleoside (Cmpd 23c) | M. tuberculosis H37Rv | 10 µg/mL | [9] |
| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 mg/L | [10] |
MIC (Minimum Inhibitory Concentration): Lowest concentration of a drug that prevents visible growth of a microorganism.
Key Experimental Protocols: Biological Assays
Assessing the biological activity of newly synthesized derivatives requires robust and standardized in vitro and in vivo assays.
Protocol: Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for an MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Cell Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[11]
Protocol: Antimicrobial (Broth Microdilution) Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pyrimidine derivatives
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the pyrimidine derivatives in the broth medium directly in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Conclusion
This compound is a privileged scaffold that provides a robust platform for the development of novel therapeutic agents. The ease of its functionalization at the C2 and C5 positions allows for the creation of large, diverse chemical libraries. The derivatives synthesized from this core have demonstrated significant and varied biological activities, from potent, targeted anticancer effects to selective modulation of central nervous system receptors. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this versatile chemical entity. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their precise mechanisms of action to advance them into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors | MDPI [mdpi.com]
- 10. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic Characterization of 2-Chloro-5-hydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-hydroxypyrimidine. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information obtained from computational models, alongside standardized experimental protocols for the acquisition of such data. This guide is intended to support research and development activities by providing key analytical insights into this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.15 | Singlet | H-4, H-6 |
| 10.5 (variable) | Broad Singlet | OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | C-2 |
| 148.0 | C-5 |
| 145.0 | C-4, C-6 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | C=N stretch (pyrimidine ring) |
| 1550-1450 | Strong | Aromatic C=C stretch |
| 1300-1200 | Strong | C-O stretch |
| 800-700 | Strong | C-Cl stretch |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 130/132 | 100/33 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |
| 102/104 | Variable | [M-CO]⁺ |
| 95 | Variable | [M-Cl]⁺ |
| 68 | Variable | [M-Cl-HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a solid organic compound like this compound and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ may be used, but peak positions will vary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
¹³C NMR:
-
Spectral Width: 0 to 180 ppm
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters (FTIR Spectrometer):
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
For a volatile solid, a direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 1 scan/second
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The presence of a peak at [M+2] with approximately one-third the intensity of the molecular ion is characteristic of a compound containing one chlorine atom.
-
Analyze the major fragment ions to propose a fragmentation pathway, which can provide structural information.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Spectroscopic analysis workflow for chemical structure confirmation.
The Rising Therapeutic Potential of Substituted Hydroxypyrimidines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a privileged structure in medicinal chemistry, yielding a diverse array of therapeutic agents.[1][2] Among these, substituted hydroxypyrimidines have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development in this area.
Diverse Biological Activities of Substituted Hydroxypyrimidines
Substituted hydroxypyrimidines have demonstrated significant potential across various therapeutic areas. Their versatile structure allows for modifications that can enhance their efficacy and selectivity against different biological targets.[3]
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of hydroxypyrimidine derivatives.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, colon, and cervical cancer.[4][5] For instance, certain 4,6-substituted pyrimidine derivatives have exhibited significant inhibitory activity against cancer cell proliferation.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6] One study demonstrated that a dual inhibitor of JMJD3 and HDAC, a pyrimidine derivative with hydroxamic acid, induced apoptosis and G1 cell cycle arrest in A549 lung cancer cells.[6]
Antimicrobial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents.[3] Hydroxypyrimidine derivatives have shown promise as both antibacterial and antifungal agents.[3][7][8][9] For example, newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its metal complexes displayed moderate activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Aspergillus flavus.[7] Interestingly, metal complexes of these derivatives often exhibit enhanced antimicrobial activity compared to the parent compound.[7]
Antiviral Activity
Several substituted pyrimidine derivatives have been investigated for their antiviral properties, particularly against the influenza virus.[10][11] Specific derivatives with cyclobutyl and cyclopentyl groups have shown improved antiviral potency against both type A and B influenza viruses, with 50% effective concentrations (EC50) in the range of 0.01-0.1 microM.[10] Another study identified a 4-substituted 3,4-dihydropyrimidine-2-one (DHPM) derivative as a potent and selective inhibitor of the Punta Toro virus, a member of the Bunyaviridae family.[11]
Enzyme Inhibition
The ability of hydroxypyrimidines to act as enzyme inhibitors is a key aspect of their therapeutic potential. They have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2] For example, pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, which play a critical role in mitosis.[12][13] Additionally, 4-hydroxypyrimidine-containing compounds have been investigated as inhibitors of HIF prolyl hydroxylase domains (PHDs), which are targets for treating anemia.[14]
Quantitative Biological Data
To facilitate a comparative analysis of the biological activities of various substituted hydroxypyrimidines, the following tables summarize key quantitative data from the cited literature.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/EC50 | Reference |
| Pyrimidine hydroxamic acid (A5b) | A549 (lung), U937 (lymphoma) | Not specified | [6] |
| 4,6-substituted pyrimidines | LoVo (colon), MCF-7 (breast), A549 (lung), HeLa (cervical), CCRF-CEM (leukemia), THP-1 (leukemia) | Not specified | [4][5] |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (lung) | Strong cytotoxicity at 50 µM | [15][16] |
| Pyrimidine-based Aurora A Kinase Inhibitor (Compound 13) | High-MYC expressing small-cell lung cancer (SCLC) | < 200 nM | [12] |
| Furo[2,3-d]pyrimidine derivatives | Various | Not specified | [17] |
Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Virus | EC50 | Selectivity Index (SI) | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 µM | >500 to >10,000 (stationary cells) | [10] |
| 4-substituted DHPM (4m) | Punta Toro virus | 3 µM | ≥33 | [11] |
| Dihydrofuropyridinone (15a) | Influenza virus | 17.4 - 21.1 µM | Not specified | [18] |
| Dihydrofuropyridinone (15j) | Influenza virus | 5.0 - 6.2 µM | Not specified | [18] |
| Compound A3 | Influenza virus | 0.178 µM | 1,505 | [19] |
Table 3: Enzyme Inhibitory Activity of Substituted Hydroxypyrimidines
| Compound/Derivative Class | Enzyme Target | IC50 | Reference |
| 4-hydroxypyrimidine derivative (15) | Prolyl Hydroxylase Domain (PHD) | 0.213 µM | [14] |
| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase (LOX) | 42 µM | [15][16] |
| Pyrido[2,3-d]pyrimidine (2f) | Lipoxygenase (LOX) | 47.5 µM | [15][16] |
| Alisertib (MLN8237) | Aurora A Kinase | 0.0012 µM | [13] |
| Barasertib (AZD1152) | Aurora B Kinase | 0.00037 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols described in the literature for the synthesis and biological evaluation of substituted hydroxypyrimidines.
General Synthesis of 4-Hydroxypyrimidine Derivatives
A common synthetic route to 4-hydroxypyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with urea or a related amidine. The specific substituents on the pyrimidine ring can be introduced by varying the starting materials. For example, the synthesis of 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors involved the reaction of a pyrazole-containing intermediate with an appropriate ester, followed by cyclization.[14]
-
Step 1: Synthesis of the pyrimidine core: A typical procedure involves reacting a substituted chalcone with urea in the presence of a base like sodium hydroxide in an alcoholic solvent.[8]
-
Step 2: Functional group modifications: The core structure can be further modified. For instance, amide functionalities can be introduced by reacting a corresponding methyl ester with an amine using reagents like (AlMe3)2DABCO (DABAL-Me3).[14]
In Vitro Antiviral Assay (Plaque Reduction Assay)
The antiviral activity of novel pyrimidine derivatives against influenza virus is often determined using a plaque reduction assay.[10]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are commonly used as the host cells for influenza virus propagation.
-
Virus Infection: Confluent monolayers of MDCK cells are infected with a specific strain of influenza virus.
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compounds.
-
Plaque Formation: After an incubation period, the cells are fixed and stained to visualize the viral plaques.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%, is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of the synthesized compounds on host cells, a standard cytotoxicity assay such as the MTT assay is performed.[15][16]
-
Cell Seeding: Cells (e.g., Vero, HEL, or specific cancer cell lines) are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by hydroxypyrimidine derivatives and a general workflow for their biological evaluation.
BMP2/SMAD1 Signaling Pathway in Osteogenesis
Certain pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.[20]
Caption: Activation of the BMP2/SMAD1 pathway by a pyrimidine derivative, leading to osteogenesis.
General Workflow for Synthesis and Biological Evaluation
The process of discovering and evaluating new substituted hydroxypyrimidines typically follows a structured workflow from chemical synthesis to biological testing.
Caption: A typical workflow for the development of novel substituted hydroxypyrimidine drug candidates.
Conclusion
Substituted hydroxypyrimidines represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies across a range of diseases, including cancer, infectious diseases, and metabolic disorders, underscores their potential. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is poised to yield novel drug candidates with improved therapeutic profiles. This guide serves as a foundational resource to aid researchers in this endeavor, providing a consolidated overview of the current state of the field and highlighting key methodologies and biological insights.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-hydroxypyrimidine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-5-hydroxypyrimidine scaffolds are valuable intermediates in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules.
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organic halide with an organoboron compound.[1] While the coupling of aryl chlorides can be challenging due to their lower reactivity compared to bromides and iodides, appropriate selection of catalysts, ligands, and reaction conditions can lead to high yields.[2] The presence of the hydroxyl group on the pyrimidine ring may also influence the reaction, potentially affecting solubility and requiring careful choice of base.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Suzuki coupling of chloropyrimidines and related chloro-heterocycles. While specific data for this compound is limited in the public domain, these examples provide a strong starting point for reaction optimization.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloro-heterocycles
| Entry | Chloro-heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/DCM/MeOH | 90 | 12 | 48 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 70 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 95 |
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 85 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 78 |
| 4 | Furan-2-boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 75 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound. Protocol 1 is a general procedure using conventional heating, adapted from methods for similar substrates. Protocol 2 describes a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-5-hydroxypyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 2:1)
-
Microwave reactor vial with a stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), the base (K₂CO₃, 1.5 mmol), and the palladium catalyst (Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of water).
-
Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 100-120 °C for 15-30 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is outlined in the following diagram.
A diagram illustrating the experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Application of 2-Chloro-5-hydroxypyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxypyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrimidine core is a common scaffold in a variety of biologically active molecules, serving as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas, including cancer, inflammation, and viral infections. The presence of a reactive chlorine atom at the 2-position and a hydroxyl group at the 5-position allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs.
These application notes provide an overview of the utility of this compound in medicinal chemistry, along with detailed experimental protocols for its derivatization and data on the biological activity of its derivatives.
Key Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore, and derivatives of this compound have been explored for various therapeutic applications:
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the 2- and 5-positions of this compound, researchers can synthesize potent and selective inhibitors of various kinases, such as p38 MAP kinase and Aurora kinases, which are implicated in cancer and inflammatory diseases.
-
Anti-inflammatory Agents: Derivatives of this compound have been investigated as inhibitors of key inflammatory mediators like Cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are sought after for their potential to treat inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Antiviral Agents: The pyrimidine nucleus is a fundamental component of nucleosides, and its analogs are a cornerstone of antiviral therapy. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral agents.
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival, and interference with DNA synthesis.
Data Presentation: Biological Activity of Pyrimidine Derivatives
The following tables summarize the inhibitory activities of various pyrimidine derivatives, showcasing the potential of this scaffold in developing potent therapeutic agents.
Table 1: Pyrimidine-Based p38α MAP Kinase Inhibitors
| Compound/Reference | Structure/Description | p38α IC50 (nM) | Cellular Activity (TNFα inhibition IC50, nM) |
| VX-745 [1] | 5-(2,6-dichlorophenyl)-2-(2,4-difluorophenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one | - | 150 (whole blood) |
| Analog 3a [2] | 5-cyanopyrimidine derivative | Low nM | >50% reduction in TNF levels at 5 mg/kg in vivo |
| Analog 3b [2] | 5-cyanopyrimidine derivative | Low nM | >50% reduction in TNF levels at 5 mg/kg in vivo |
Table 2: Pyrimidine-Based COX-2 Inhibitors
| Compound/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3 [3] | 5.50 | 0.85 | 6.47 |
| Compound 4a [3] | 5.05 | 0.65 | 7.77 |
| Celecoxib (Reference) [3] | 6.34 | 0.56 | 11.32 |
| Ibuprofen (Reference) [3] | 3.1 | 1.2 | 2.58 |
| Compound 200 [4] | 12.70 | 0.043 | 295.35 |
Table 3: Pyrimidine-Based Anticancer Agents
| Compound/Reference | Cell Line | Cytotoxic Activity (IC50/GI50 in µM) |
| Compound 2h [5] | NCI-60 Panel (average) | GI50: 1.57 |
| Compound 3b [6] | NCI-60 Panel (average) | logGI50: -5.66 |
| Phenylamine derivative [7] | MCF-7 (Breast Cancer) | IC50: 12.30 |
| p-tolylamine derivative [7] | MCF-7 (Breast Cancer) | IC50: 7.40 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes the demethylation of 2-chloro-5-methoxypyrimidine to yield this compound.[8]
Materials:
-
2-Chloro-5-methoxypyrimidine
-
48% Hydrobromic acid
-
DL-methionine
-
Acetic acid
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a four-necked flask equipped with a stirrer and thermometer, add 100 g of 2-chloro-5-methoxypyrimidine and 300 mL of acetic acid.
-
Stir the mixture well and then add 153 g of 48% hydrobromic acid and 1 g of methionine.
-
Heat the reaction mixture to reflux for 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and add 300 mL of water.
-
Extract the mixture with 300 mL of dichloromethane three times.
-
Combine the organic phases and wash with saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product to yield a pale yellow solid of this compound.
Protocol 2: Synthesis of 2-(Arylamino)-5-hydroxypyrimidines via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of 2-arylamino-5-hydroxypyrimidines from this compound.
Materials:
-
This compound
-
Substituted aniline
-
Diisopropylethylamine (DIPEA)
-
Ethanol or Butanol
-
Hydrochloric acid (if starting with an amine salt)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol or butanol, add the substituted aniline (1-1.2 equivalents) and DIPEA (2 equivalents).[9]
-
If using an aniline hydrochloride salt, add it directly to the butanol solution.[9]
-
Heat the reaction mixture at 50-80°C for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.[9]
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the resulting precipitate is filtered, washed with water, and dried to yield the 2-(arylamino)-5-hydroxypyrimidine product.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the C-C bond formation at the 2-position of the pyrimidine ring using a Suzuki-Miyaura cross-coupling reaction. The hydroxyl group may require protection prior to the reaction.
Materials:
-
Protected this compound (e.g., as a benzyl ether)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., PdCl2(PPh3)2 or Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3, or K3PO4)
-
Solvent (e.g., Dioxane/water, DMF, or acetonitrile)
Procedure:
-
In a reaction vessel, combine the protected this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotect the hydroxyl group to obtain the final 2-aryl-5-hydroxypyrimidine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound.
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrimidine-based drugs.
Caption: COX-2 pathway in inflammation and its inhibition by pyrimidine derivatives.
Caption: General workflow for the synthesis and screening of this compound derivatives.
References
- 1. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Recrystallization of 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 2-Chloro-5-hydroxypyrimidine via recrystallization. The protocols outlined below are designed to enhance the purity of the compound, a crucial step in the synthesis of various pharmacologically active molecules.
Introduction
This compound is a key intermediate in the synthesis of numerous compounds, particularly in the development of anxiolytic derivatives. The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique to purify solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the handling and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClN₂O | [1] |
| Molecular Weight | 130.53 g/mol | [2] |
| Melting Point | 195-196 °C | [2][3] |
| Appearance | Solid | [2] |
| Purity (Commercial) | ≥95% | [1][2] |
Experimental Protocols
The following protocols describe the single-solvent and two-solvent recrystallization methods. The selection of the appropriate method and solvent system is critical and may require preliminary solubility testing.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that dissolves this compound effectively at high temperatures and poorly at low temperatures. Ethanol or water are potential candidates for polar compounds like this.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Water, or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and stirring rod
Procedure:
-
Solvent Selection: Begin by determining the appropriate solvent. In separate test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.[4] Add small portions of hot solvent until the solid is completely dissolved.[4] Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature.[4] Crystal formation should be observed as the solution cools and becomes supersaturated. To maximize the yield, subsequently place the flask in an ice bath to further decrease the solubility of the compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[4]
Protocol 2: Two-Solvent Recrystallization
This method is employed when a single suitable solvent cannot be identified. It involves using a pair of miscible solvents: one in which this compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent). A common example for polar compounds is an ethyl acetate/hexane system.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Ethyl Acetate, Acetone)
-
A "bad" solvent (e.g., Hexane, Water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, as described in the single-solvent method.
-
Isolation, Washing, and Drying: Follow steps 6-9 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing the crystals.
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: A step-by-step workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.
-
Use a heating mantle or a steam bath for flammable solvents; avoid open flames.
By following these detailed protocols, researchers can effectively purify this compound, ensuring a high-quality starting material for subsequent synthetic steps in drug discovery and development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Chloro-5-hydroxypyrimidine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 2-Chloro-5-hydroxypyrimidine. The method is suitable for quality control and stability testing in research and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reliable HPLC method for the quantitative analysis of this compound, ensuring accurate assessment of its purity. The compound has a molecular weight of approximately 130.53 g/mol and is a solid at room temperature.[2][3][4][5]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 B: Acetonitrile |
| Gradient | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of a typical this compound sample.
| Compound Name | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 (e.g., starting material) | 2.8 | 1500 | 0.15 |
| This compound | 4.5 | 998500 | 99.85 |
Method Validation (Summary)
This method should be validated in accordance with ICH guidelines. Key validation parameters would include:
-
Specificity: The method should be able to resolve the main peak from potential impurities and degradation products.
-
Linearity: A linear relationship between concentration and peak area should be established over a defined range (e.g., 10-150 µg/mL).
-
Accuracy: Recovery studies should be performed by spiking a placebo with known amounts of the analyte.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method.
System Suitability
To ensure the proper functioning of the chromatographic system, the following system suitability parameters should be met for the standard injection:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
Visualization of Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for determining the purity of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Method validation should be performed before its implementation in a regulated environment.
References
Application Notes and Protocols for the Analysis of Hazardous Drugs, Including Pyrimidine Analogs, by UPLC-Q/Orbitrap-HRMS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of hazardous drugs, with a specific focus on pyrimidine analogs, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UPLC-Q/Orbitrap-HRMS). This advanced analytical technique offers high sensitivity, selectivity, and accuracy, making it ideal for the demanding requirements of hazardous drug analysis in various matrices.
Introduction
Hazardous drugs, including many antineoplastic agents like pyrimidine analogs, pose significant risks to healthcare workers, patients, and the environment. Accurate and sensitive analytical methods are crucial for therapeutic drug monitoring, occupational exposure assessment, and environmental surveillance. Pyrimidine analogs, such as gemcitabine, 5-fluorouracil (5-FU), and capecitabine, are a class of chemotherapy agents that act as antimetabolites, interfering with nucleic acid synthesis. UPLC-Q/Orbitrap-HRMS provides a robust platform for the simultaneous quantification and identification of these compounds and their metabolites. This is achieved through the combination of the superior separation capabilities of UPLC and the high-resolution, accurate-mass (HRAM) capabilities of the Q-Orbitrap mass spectrometer.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of UPLC-Q/Orbitrap-HRMS methods for the analysis of several hazardous drugs, including pyrimidine analogs. The data presented is a compilation from various studies and demonstrates the excellent linearity, low limits of quantification, and high precision and accuracy achievable with this methodology.[1][2][3]
Table 1: Linearity and Limits of Quantification
| Compound | Linearity Range (ng/mL) | R² | Limit of Quantification (LOQ) (ng/mL) |
| Gemcitabine | 0.5 - 1000 | > 0.99 | ~1 |
| 5-Fluorouracil | 0.5 - 1000 | > 0.99 | ~1 |
| Capecitabine | 0.5 - 1000 | > 0.99 | ~1 |
| Cytarabine | 0.5 - 1000 | > 0.99 | ~1 |
| Methotrexate | 0.5 - 1000 | > 0.99 | ~1 |
| Cyclophosphamide | 0.5 - 1000 | > 0.99 | ~1 |
| Doxorubicin | 0.5 - 1000 | > 0.99 | ~1 |
Table 2: Precision and Accuracy
| Compound | Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Gemcitabine | Low, Med, High | < 10 | < 15 | 85 - 115 |
| 5-Fluorouracil | Low, Med, High | < 10 | < 15 | 85 - 115 |
| Capecitabine | Low, Med, High | < 10 | < 15 | 85 - 115 |
| Cytarabine | Low, Med, High | < 10 | < 15 | 85 - 115 |
Note: The intraday precision for all drugs was reported to be less than 10%, and the interday precision was less than 15%.[1][3]
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes a general procedure for the extraction of pyrimidine analogs and other hazardous drugs from human plasma using protein precipitation, a common and effective method for sample clean-up prior to LC-MS analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the target analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to each plasma sample, blank, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is a common starting point and can be optimized.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: The sample is now ready for injection into the UPLC-Q/Orbitrap-HRMS system.
UPLC-Q/Orbitrap-HRMS Analysis
This section provides a general protocol for the analysis of hazardous drugs using a UPLC system coupled to a Q-Orbitrap mass spectrometer.
Instrumentation:
-
UPLC System (e.g., Thermo Scientific™ Vanquish™)
-
Q-Orbitrap Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ series)
-
Heated Electrospray Ionization (HESI) source
UPLC Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 or a pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a column wash and re-equilibration. A starting point could be: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10-10.1 min 95-5% B, 10.1-12 min 5% B.
Q-Orbitrap HRMS Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI) in both positive and negative modes to cover a wide range of compounds.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320°C.
-
Spray Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or targeted selected ion monitoring (t-SIM) for quantification.
-
Full Scan Resolution: 70,000.
-
MS/MS Resolution: 17,500.
-
Scan Range: m/z 100-1000.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC-Q/Orbitrap-HRMS analysis of hazardous drugs from biological samples.
Caption: General experimental workflow for hazardous drug analysis.
Signaling Pathways of Pyrimidine Analogs
The following diagrams illustrate the metabolic activation and mechanism of action for the pyrimidine analogs gemcitabine and 5-fluorouracil.
Gemcitabine Metabolic Pathway
References
- 1. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Custom Synthesis and Contract Research for 2-Chloro-5-hydroxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the custom synthesis and contract research of 2-Chloro-5-hydroxypyrimidine. This versatile heterocyclic compound is a crucial building block in the development of various pharmaceutical agents. These notes are intended to guide researchers through its synthesis, purification, and application in drug discovery, with a focus on its role as a key intermediate for anxiolytic drugs.
Introduction
This compound (CAS No. 4983-28-2) is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of pharmacologically active molecules. Its pyrimidine core is a key structural motif in numerous therapeutic agents, including those with anxiolytic, antiviral, anticancer, and anti-inflammatory properties.[1] The strategic placement of the chloro and hydroxyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug design and development.
A significant application of this compound is in the synthesis of tandospirone, an anxiolytic drug.[2] Understanding the synthesis and biological context of this intermediate is therefore of high interest to the drug development community.
Custom Synthesis of this compound
The custom synthesis of this compound can be achieved through several routes. The most common and well-documented methods involve the demethylation of 2-Chloro-5-methoxypyrimidine. Below are two detailed protocols for this conversion.
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Method 1: Demethylation with Boron Tribromide | Method 2: Demethylation with Hydrobromic Acid |
| Starting Material | 2-Chloro-5-methoxypyrimidine | 2-Chloro-5-methoxypyrimidine |
| Reagent | Boron tribromide (BBr₃) | 48% Hydrobromic acid (HBr) |
| Solvent | Dichloromethane (DCM) | Acetic acid |
| Reaction Time | Overnight | 5 hours |
| Temperature | Room Temperature | Reflux |
| Reported Yield | Not specified in detail | 91%[3] |
| Reported Purity | Purified by flash column chromatography | 98%[3] |
| Work-up | Partition between saturated NaHCO₃ and DCM | Extraction with DCM, wash with NaHCO₃, recrystallization |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation with Boron Tribromide
This protocol describes the synthesis of this compound from 2-Chloro-5-methoxypyrimidine using boron tribromide.
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Dichloromethane (DCM), anhydrous
-
1.0 M Boron tribromide solution in DCM
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve 2-Chloro-5-methoxypyrimidine (e.g., 0.46 g, 3.18 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cool the solution in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (e.g., 16 mL, 16 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[3]
-
After the reaction is complete, carefully quench the reaction by partitioning the mixture between a saturated NaHCO₃ solution and DCM.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[3]
Protocol 2: Synthesis of this compound via Demethylation with Hydrobromic Acid
This protocol provides an alternative method for the synthesis of this compound using hydrobromic acid.
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Acetic acid
-
48% Hydrobromic acid (HBr)
-
DL-methionine (optional, as a scavenger)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-methoxypyrimidine (100 g), acetic acid (300 mL), 48% hydrobromic acid (153 g), and DL-methionine (1 g).[3]
-
Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature.
-
Add water (300 mL) to the reaction mixture.
-
Extract the product into dichloromethane (3 x 300 mL).[3]
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product to obtain a pale yellow solid of this compound (yield: 82 g, 91%; purity: 98%).[3]
Protocol 3: General Purification by High-Performance Liquid Chromatography (HPLC)
For achieving high purity, the synthesized this compound can be further purified using preparative reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for this nonpolar compound. (e.g., 19 x 100 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[4][5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.[4][5]
-
Gradient: A typical gradient would be from 5-95% B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column diameter, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by UV scan).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution to separate the components.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the mobile phase contains water).
Application in Drug Discovery: Synthesis of Tandospirone and its Signaling Pathway
This compound serves as a key intermediate in the synthesis of tandospirone, an anxiolytic agent. The synthesis involves the reaction of this compound with a suitable piperazine derivative.
Mechanism of Action of Tandospirone
Tandospirone primarily acts as a partial agonist at the serotonin 5-HT1A receptor.[6] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the serotonergic system is believed to be responsible for its anxiolytic effects.[1]
Furthermore, studies have shown that tandospirone can activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is a downstream effector of many GPCRs and is involved in neuronal plasticity and survival.[7]
Signaling Pathway of Tandospirone
References
- 1. biopharmguy.com [biopharmguy.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. One moment, please... [torontech.com]
- 5. d-nb.info [d-nb.info]
- 6. Drug Discovery Chemistry Services CRO and Medicinal Chemistry - Novalix [novalix.com]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of chlorinated pyrimidines. The following protocols and data are intended to minimize risks and ensure the integrity of research for professionals working with these reactive and potentially hazardous compounds.
Hazard Identification and Data Presentation
Chlorinated pyrimidines are a class of heterocyclic compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to their reactivity, they can pose significant health and safety risks if not handled properly. The tables below summarize key physical properties and toxicity data for several common chlorinated pyrimidines.
Table 1: Physical and Chemical Properties of Selected Chlorinated Pyrimidines
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| 2-Chloropyrimidine | 1722-12-9 | C₄H₃ClN₂ | 114.53 | 63-66 | 75-76 (10 mmHg) | Light yellow hygroscopic solid[1] | Slightly soluble in water; soluble in alcohol.[2] |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61 | ~207 | White to off-white crystalline solid[3] | Soluble in MDC, ethyl acetate, methanol; slightly soluble in water.[2][3] |
| 2,4,6-Trichloropyrimidine | 3764-01-0 | C₄HCl₃N₂ | 183.42 | 23-25 | 210-215 | Clear colorless to yellowish liquid after melting[4] | Insoluble in water.[4] |
| 4,5,6-Trichloropyrimidine | 1780-27-4 | C₄HCl₃N₂ | - | - | - | - | - |
| 2-Amino-4-chloropyrimidine | 3993-78-0 | C₄H₄ClN₃ | 129.55 | 155-160 (dec.) | - | Solid | - |
| 2-Chloropyrimidine-4,5-diamine | 14631-08-4 | C₄H₅ClN₄ | 144.56 | - | - | - | - |
| 2-Chloro-5-pyrimidinecarbonitrile | 1753-50-0 | C₅H₂ClN₃ | 139.54 | - | - | - | - |
Table 2: Toxicity and Hazard Data for Selected Chlorinated Pyrimidines
| Chemical Name | GHS Hazard Statements | Acute Toxicity (Oral LD50) | Health Effects |
| 2-Chloropyrimidine | H301: Toxic if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[1] | 200-2,000 mg/kg (rat)[1] | Skin, respiratory tract, and severe eye irritant.[1] |
| 2,4-Dichloropyrimidine | H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[5] | Not available | Skin and eye irritant; may cause respiratory irritation and allergic skin reaction.[5][6] |
| 2,4,6-Trichloropyrimidine | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[7][8] | Not available | Causes skin, eye, and respiratory tract irritation; lachrymator.[1][7] |
| 4,5,6-Trichloropyrimidine | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[9] | Not available | Harmful if swallowed, inhaled, or in contact with skin.[9] |
| 2-Amino-4-chloropyrimidine | H302: Harmful if swallowed; H315: Causes skin irritation; H318: Causes serious eye damage; H335: May cause respiratory irritation. | - | Harmful if swallowed; causes skin irritation and serious eye damage; may cause respiratory irritation. |
| 2-Chloropyrimidine-4,5-diamine | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled; H315: Causes skin irritation; H319: Causes serious eye irritation.[10] | - | Harmful if swallowed, inhaled, or in contact with skin; causes skin and eye irritation.[10] |
| 2-Chloro-5-pyrimidinecarbonitrile | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled; H315: Causes skin irritation.[11] | - | Harmful if swallowed, inhaled, or in contact with skin; causes skin irritation.[11] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling chlorinated pyrimidines.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact or handling of larger quantities, consider neoprene or butyl rubber gloves. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded. For solid compounds, a particulate filter is recommended. |
Experimental Protocols
Protocol for Weighing and Dissolving Solid Chlorinated Pyrimidines
This protocol outlines the safe procedure for accurately weighing and dissolving solid chlorinated pyrimidines.
Materials:
-
Calibrated analytical balance inside a certified chemical fume hood.
-
Appropriate PPE (see Table 3).
-
Spatula, weighing paper, or weighing boat.
-
Appropriate glassware (e.g., volumetric flask, beaker).
-
Pre-selected solvent (e.g., DMSO, ethanol, toluene) of appropriate purity.
-
Vortex mixer or sonicator.
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Place a clean weighing paper or boat on the analytical balance and tare it. Carefully transfer the desired amount of the chlorinated pyrimidine onto the weighing paper using a clean spatula, avoiding the creation of dust. Record the exact weight.
-
Dissolution: Transfer the weighed compound into a clean, labeled volumetric flask or beaker. Rinse any residual powder from the weighing paper with a small amount of the chosen solvent and transfer it to the flask. Add the remaining solvent to achieve the desired final volume.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer or sonicator until the compound is completely dissolved. Gentle heating may be necessary for some compounds but should be done with caution.
-
Cleaning: Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container. Clean the spatula and any non-disposable equipment with an appropriate solvent. Wipe down the work area within the fume hood.
-
Storage: Store the resulting solution in a tightly sealed, properly labeled container in a designated storage area, following the compound's specific storage requirements.
Protocol for a Suzuki Coupling Reaction with a Solid Dichloropyrimidine
This protocol provides a step-by-step guide for setting up a Suzuki coupling reaction, a common application for dichloropyrimidines.
Materials:
-
2,4-Dichloropyrimidine (solid)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene, ethanol, water mixture)[12]
-
Schlenk flask or reaction vial
-
Stir bar
-
Septa
-
Needles and syringes
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or hot plate with a stirrer
-
Appropriate PPE
Procedure:
-
Reaction Setup: Place the 2,4-dichloropyrimidine, arylboronic acid, palladium catalyst, base, and a stir bar into a dry Schlenk flask or reaction vial.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for several minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via a syringe. The solution should be degassed by bubbling argon through it for at least five minutes before addition.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 55°C) with vigorous stirring.[12] Monitor the reaction progress by an appropriate analytical method, such as TLC or LC-MS.
-
Quenching the Reaction: Once the reaction is complete, cool the flask to room temperature. If the reaction is exothermic, cool the flask in an ice bath before quenching.[7] Slowly add a quenching solution (e.g., cold water) to the reaction mixture with stirring.[3] Be cautious as quenching can be exothermic.[7]
-
Workup: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by an appropriate method, such as flash column chromatography.
Safe Storage and Handling
Proper storage and handling are crucial to maintain the stability of chlorinated pyrimidines and to prevent accidents.
-
Storage Conditions: Store chlorinated pyrimidines in a dry, cool, and well-ventilated place. Keep containers tightly closed. Some derivatives may require storage at reduced temperatures (e.g., -20°C).
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1] A detailed chart of general chemical incompatibilities is provided below.
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.
Spill Cleanup, Waste Disposal, and Decontamination
Spill Cleanup
In the event of a spill, prompt and appropriate action is necessary.
-
Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled container for hazardous waste. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand), and collect the contaminated material in a sealed container for disposal.
-
Major Spills: In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
All waste containing chlorinated pyrimidines, including contaminated materials like gloves and weighing paper, must be treated as hazardous waste.
-
Segregation: Segregate halogenated organic waste from non-halogenated waste streams.
-
Containers: Use designated, compatible, and properly sealed hazardous waste containers.
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.
Decontamination of Glassware
Proper cleaning of glassware is essential to avoid cross-contamination.
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the chlorinated pyrimidine residue. Collect the rinsate as hazardous waste.
-
Washing: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub if necessary.
-
Further Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
For stubborn residues, soaking in a base bath (a saturated solution of NaOH or KOH in ethanol) can be effective, but be aware that this can etch glass over time.
Visualizations
General Safe Handling Workflow
Caption: A typical laboratory workflow for handling chlorinated pyrimidines.
Spill Response Decision Tree
Caption: A decision tree for responding to a chlorinated pyrimidine spill.
Chemical Incompatibility Chart
Caption: A diagram illustrating key chemical incompatibilities of chlorinated pyrimidines.
References
- 1. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. sjasd.ca [sjasd.ca]
- 10. 2-Chloropyrimidine-4,5-diamine | C4H5ClN4 | CID 84565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-5-pyrimidinecarbonitrile | C5H2ClN3 | CID 21473592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-hydroxypyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most commonly employed synthetic routes for this compound are:
-
Route 1: Demethylation of 2-Chloro-5-methoxypyrimidine. This is a widely used method that involves the cleavage of the methyl ether of 2-Chloro-5-methoxypyrimidine using a demethylating agent like boron tribromide (BBr₃).[1]
-
Route 2: Chlorination of 5-Hydroxypyrimidine. This approach involves the direct chlorination of 5-hydroxypyrimidine. However, controlling the selectivity of the chlorination to the 2-position can be challenging and may lead to the formation of dichlorinated byproducts.
-
Route 3: Multi-step synthesis from Uracil or its derivatives. Uracil can be converted to 2,4-dichloropyrimidine, which can then be selectively reduced and hydrolyzed to yield this compound. This route involves multiple steps and may have a lower overall yield.
Q2: Which synthetic route generally provides the highest yield?
A2: The demethylation of 2-Chloro-5-methoxypyrimidine (Route 1) is often preferred for its relatively clean conversion and potentially higher yields compared to multi-step syntheses or direct chlorination, which can suffer from selectivity issues. However, the optimal route can depend on the availability of starting materials and the scale of the reaction.
Q3: What are the critical parameters to control during the demethylation of 2-Chloro-5-methoxypyrimidine with BBr₃?
A3: Key parameters to control for a successful demethylation are:
-
Temperature: The reaction is typically initiated at a low temperature (e.g., -78°C or 0°C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2] Maintaining a low temperature during the addition of BBr₃ is crucial to minimize side reactions.
-
Stoichiometry of BBr₃: An excess of boron tribromide is generally used to ensure complete demethylation. However, a large excess can lead to the formation of impurities that are difficult to remove.
-
Anhydrous Conditions: Boron tribromide is highly sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions (e.g., using dry solvents and an inert atmosphere of nitrogen or argon) to prevent the decomposition of the reagent and ensure a high yield.
-
Reaction Time: The reaction is typically stirred overnight to ensure complete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Boron Tribromide: The BBr₃ may have decomposed due to exposure to moisture. | - Use a fresh bottle of BBr₃ or a recently opened bottle that has been properly stored under an inert atmosphere. - Consider titrating the BBr₃ solution to determine its actual molarity before use. |
| 2. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress by TLC or HPLC. - Allow the reaction to stir at room temperature for a longer period (e.g., 24-48 hours). - If starting at a very low temperature, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration. | |
| 3. Poor Quality Starting Material: The 2-Chloro-5-methoxypyrimidine may contain impurities that interfere with the reaction. | - Purify the starting material by recrystallization or column chromatography before use. - Verify the purity of the starting material by NMR or other analytical techniques. | |
| Formation of Multiple Byproducts (Visible on TLC/HPLC) | 1. Excess Boron Tribromide: A large excess of BBr₃ can lead to side reactions with the pyrimidine ring. | - Reduce the amount of BBr₃ used. A molar ratio of 1.1 to 1.5 equivalents of BBr₃ per methoxy group is often sufficient. |
| 2. Reaction Temperature Too High: Allowing the reaction to warm up too quickly or running it at an elevated temperature can promote side reactions. | - Maintain a low temperature during the addition of BBr₃ and allow the reaction to warm to room temperature gradually. - Avoid heating the reaction mixture unless necessary and validated for the specific substrate. | |
| 3. Presence of Water: Moisture can lead to the formation of hydrobromic acid (HBr), which can catalyze side reactions. | - Ensure all glassware is oven-dried, and solvents are anhydrous. - Perform the reaction under a positive pressure of an inert gas. | |
| Difficult Purification of the Final Product | 1. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. - Recrystallization from a suitable solvent system can be an effective purification method. |
| 2. Product Instability: The hydroxyl group on the pyrimidine ring can make the product more polar and potentially susceptible to degradation on silica gel. | - Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of triethylamine in the eluent. - Minimize the time the product spends on the chromatography column. | |
| Product is a Dark Oil or Tar instead of a Solid | 1. Presence of Boron-containing Impurities: Residual boron complexes can be difficult to remove and may result in an oily product. | - During the work-up, quench the reaction with methanol at low temperature before adding water or aqueous base. This helps to break down boron complexes. - Perform a thorough aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove boron salts. |
| 2. Incomplete Removal of Solvent: Residual solvent can prevent the product from solidifying. | - Dry the product under high vacuum for an extended period. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| 1 | 2-Chloro-5-methoxypyrimidine | Boron tribromide | 70-90% | High yield, relatively clean reaction | Moisture-sensitive reagent, requires anhydrous conditions |
| 2 | 5-Hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | 40-60% | Readily available starting material | Poor selectivity, formation of byproducts |
| 3 | Uracil | POCl₃, then reduction and hydrolysis | 20-40% (overall) | Inexpensive starting material | Multi-step synthesis, low overall yield, purification challenges |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation
This protocol is based on the demethylation of 2-chloro-5-methoxypyrimidine using boron tribromide.
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (1M solution in DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 2-Chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in DCM (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C in an ice bath and slowly quench the reaction by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common byproducts, troubleshooting, and experimental protocols for the synthesis of 2-Chloro-5-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Demethylation of 2-Chloro-5-methoxypyrimidine: This is a widely used method that involves the cleavage of the methyl ether using a strong Lewis acid, most commonly boron tribromide (BBr₃).
-
Chlorination of 5-Hydroxypyrimidine: This approach involves the direct chlorination of the pyrimidine ring at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the common byproducts I should expect in the demethylation of 2-Chloro-5-methoxypyrimidine with BBr₃?
A2: The primary byproducts in this synthesis are:
-
Unreacted Starting Material (2-Chloro-5-methoxypyrimidine): Incomplete reaction is a common source of this impurity.
-
5-Hydroxypyrimidine (Dihydroxy byproduct): This can form if the 2-chloro group is hydrolyzed during the reaction or workup. One study has reported this dihydroxy byproduct at a level of 0.5%.[1]
-
Boric Acid and Hydrogen Bromide: These are formed from the reaction of BBr₃ with any moisture present and during the aqueous workup.
Q3: What are the potential side products when synthesizing this compound via chlorination of 5-hydroxypyrimidine?
A3: When using a chlorinating agent like POCl₃, potential byproducts include:
-
Over-chlorinated Pyrimidines: Introduction of more than one chlorine atom to the pyrimidine ring.
-
Unreacted 5-Hydroxypyrimidine: Incomplete chlorination will leave the starting material as an impurity.
-
Hydrolyzed Product: The desired this compound can be sensitive to moisture and may hydrolyze back to 5-hydroxypyrimidine during workup.
Troubleshooting Guides
Synthesis via Demethylation of 2-Chloro-5-methoxypyrimidine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction (Significant starting material remains) | 1. Insufficient BBr₃. 2. Low quality or degraded BBr₃ due to moisture exposure. 3. Short reaction time or low temperature. | 1. Use a stoichiometric excess of BBr₃ (typically 1.1 to 3 equivalents per ether group).[2] 2. Use a fresh bottle or a recently purchased solution of BBr₃.[2] 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LCMS. |
| Low Yield of Desired Product | 1. Hydrolysis of the product during workup. 2. Formation of a persistent emulsion or solid agglomerate during workup. 3. Product loss during purification. | 1. Perform the aqueous quench at a low temperature (0 °C) and work up the reaction mixture promptly. 2. To break emulsions, add brine or dilute with more organic solvent and water. Adjusting the pH of the aqueous layer can also help dissolve solids.[2] 3. Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). |
| Formation of a White Precipitate Upon BBr₃ Addition | This is often the formation of the BBr₃-ether complex and is generally normal. | Proceed with the reaction as planned. The complex should dissolve as the reaction progresses or during workup. |
Synthesis via Chlorination of 5-Hydroxypyrimidine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Over-chlorination | 1. Excess chlorinating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the stoichiometry of the chlorinating agent. 2. Lower the reaction temperature and monitor progress closely. 3. Optimize the reaction time to stop the reaction once the starting material is consumed. |
| Incomplete Reaction | 1. Insufficient chlorinating agent. 2. Low reaction temperature or short reaction time. | 1. Increase the amount of chlorinating agent. 2. Increase the reaction temperature or prolong the reaction time, with careful monitoring. |
| Product Contaminated with Starting Material (Hydroxypyrimidine) | Hydrolysis of the product during workup. | Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃) with vigorous stirring to neutralize acidic byproducts. Extract the product immediately into an organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Demethylation
This protocol is adapted from a patented procedure.[1]
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Acetic Acid
-
48% Hydrobromic Acid
-
DL-methionine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
To a 1L four-necked flask equipped with a stirrer and thermometer, add 100 g of 2-chloro-5-methoxypyrimidine and 300 mL of acetic acid.
-
Stir the mixture well, then add 153 g of 48% hydrobromic acid and 1 g of methionine.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress by HPLC. The expected product content is around 96%, with approximately 0.5% dihydroxy byproduct.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 300 mL of water to the reaction solution.
-
Extract the mixture three times with 300 mL of dichloromethane.
-
Combine the organic phases and wash with saturated sodium bicarbonate solution.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Recrystallize the crude product to yield a pale yellow solid. (Expected yield: 82 g, 91% with 98% purity).[1]
Protocol 2: Alternative Synthesis of this compound via Demethylation with BBr₃
This protocol is based on a common laboratory procedure.[3]
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Chloro-5-methoxypyrimidine (0.46 g, 3.18 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron tribromide (1.0 N solution in DCM, 16 mL, 16 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by partitioning it between a saturated NaHCO₃ solution and DCM.
-
Separate the layers and extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.[3]
Visualizations
Caption: Synthesis of this compound via demethylation.
Caption: Troubleshooting workflow for the demethylation synthesis.
References
Technical Support Center: Purification of Halogenated Pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of halogenated pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying halogenated pyrimidine compounds?
A1: The primary challenges in purifying halogenated pyrimidine compounds often stem from their polarity, potential for dehalogenation, and the presence of structurally similar impurities. Key issues include:
-
Co-elution with starting materials or byproducts: Due to similar polarities, separating the desired halogenated pyrimidine from unreacted starting materials or side-products can be difficult.
-
Dehalogenation: The halogen substituent can be labile under certain conditions, leading to the formation of dehalogenated impurities that can be challenging to separate from the target compound.[1]
-
Low solubility: Some halogenated pyrimidines may have poor solubility in common chromatography solvents, making purification by column chromatography challenging.
-
Removal of residual palladium catalyst: For compounds synthesized via palladium-catalyzed cross-coupling reactions, removing the palladium catalyst to acceptable levels (<10 ppm for APIs) is a significant challenge.[2][3]
-
Crystallization difficulties: Achieving good crystal formation for highly pure compounds can be problematic due to factors like high solubility in polar solvents or the presence of impurities that inhibit crystallization.[4][5]
Q2: Which chromatographic techniques are most effective for purifying halogenated pyrimidines?
A2: The choice of chromatographic technique depends on the specific properties of the halogenated pyrimidine and the impurities present. Common and effective methods include:
-
Silica Gel Column Chromatography: This is a widely used technique for the purification of many organic compounds, including halogenated pyrimidines. It is effective for separating compounds with different polarities.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for achieving high purity, especially for compounds that are soluble in aqueous-organic mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar halogenated pyrimidines that show poor retention on reverse-phase columns, HILIC can be an excellent alternative.[4][7]
-
Ion-Exchange Chromatography (IEC): If the halogenated pyrimidine or impurities are ionizable, IEC can provide a highly selective separation based on charge.
Q3: How can I effectively remove residual palladium catalyst from my halogenated pyrimidine compound?
A3: Removing residual palladium from cross-coupling reactions is a critical step in ensuring the purity of the final compound. Several methods can be employed:
-
Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the insoluble palladium species.[8]
-
Chromatography: Column chromatography on silica gel can effectively separate the desired compound from palladium residues.[8]
-
Palladium Scavengers: Solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are highly effective at reducing palladium levels to very low concentrations.[3]
-
Activated Carbon: Treatment with activated carbon can also be used to adsorb residual palladium.
-
Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts.[8]
-
Organic Solvent Nanofiltration (OSN): This is an emerging technology for separating catalysts from reaction mixtures.[9]
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Potential Cause | Troubleshooting Step |
| Compound is too polar and eluting with the solvent front. | Use a more polar eluent system or consider switching to a different stationary phase like alumina or a polar-bonded silica. For highly polar compounds, HILIC may be more appropriate.[4] |
| Compound is adsorbing irreversibly to the silica gel. | Add a small amount of a modifying agent to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing and improve recovery. |
| Compound is degrading on the silica gel. | Deactivate the silica gel by adding a small percentage of water or triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Improper loading of the sample. | Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Dry loading the sample onto a small amount of silica can also improve resolution and yield. |
Problem 2: The purified compound is still contaminated with a closely-eluting impurity.
| Potential Cause | Troubleshooting Step |
| Insufficient separation on the column. | Optimize the mobile phase composition. A shallower gradient or isocratic elution with a solvent system that provides better separation may be necessary. Using a longer column or a stationary phase with a smaller particle size can also improve resolution. |
| Co-crystallization of the impurity. | If purifying by crystallization, try a different solvent or solvent system. A slow cooling rate can sometimes improve the selectivity of crystal formation.[5] |
| The impurity is a result of dehalogenation. | Dehalogenation can sometimes occur during purification.[1] Avoid harsh conditions such as strong acids or bases, and high temperatures. If using catalytic hydrogenation for other functional groups, be aware that this can also cause dehalogenation. |
Problem 3: Difficulty with crystallization of the final product.
| Potential Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Try a different solvent in which the compound has lower solubility at room temperature but is still soluble at elevated temperatures. Using a solvent/anti-solvent system can also induce crystallization.[4] |
| The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| The presence of impurities is inhibiting crystallization. | Further purify the compound using another technique, such as preparative HPLC, before attempting crystallization again. |
| Oiling out instead of crystallization. | This often happens when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution and allowing it to cool slowly to room temperature before placing it in a cold bath. |
Data Summary
Table 1: Comparison of Purification Methods for Halogenated Pyrimidines
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved | References |
| Crystallization | Cost-effective, scalable, can provide very high purity. | Can be time-consuming, may result in low recovery, not suitable for all compounds. | >99% | [10][11][12] |
| Silica Gel Chromatography | Widely applicable, good for separating compounds with different polarities. | Can be labor-intensive, may lead to product degradation for sensitive compounds. | 95-99% | [6][13] |
| RP-HPLC | High resolution, can achieve very high purity. | More expensive, limited loading capacity, requires specialized equipment. | >99.5% | [14] |
| HILIC | Excellent for purifying highly polar compounds. | Can have longer equilibration times, may be less robust than RP-HPLC. | >99% | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Column Packing: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude halogenated pyrimidine in a minimal amount of a suitable solvent. The solvent should be one in which the compound is highly soluble and is also the initial eluent or a less polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with a non-polar solvent or solvent mixture and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the halogenated pyrimidine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of halogenated pyrimidines.
Caption: A troubleshooting guide for low yield in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid purification of iodinated ligands for cyclic nucleotide radioimmunoassays [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for pyrimidine synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for optimizing pyrimidine synthesis, particularly in a Biginelli reaction?
A1: The most critical parameters for optimizing a Biginelli reaction are the choice of catalyst, reaction temperature, and reaction time. The solvent and the stoichiometry of the reactants also play significant roles. While classic methods using strong Brønsted acids like HCl can be effective, they may also lead to side reactions. Modern protocols often favor Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts for improved yields and milder reaction conditions.[1] Temperature and reaction time are interdependent; higher temperatures can reduce reaction times but may also promote the formation of byproducts.[1] Therefore, careful optimization of these parameters is essential for achieving high yields and purity.
Q2: I am observing a low yield in my Biginelli reaction. What are the common causes and how can I improve it?
A2: Low yields in the Biginelli reaction are a frequent issue and can stem from several factors.[1] Common causes include suboptimal catalyst activity, inappropriate reaction temperature or time, and impurities in the starting materials.[1][2] To improve the yield, consider the following:
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Catalyst: Screen different Lewis or Brønsted acid catalysts and optimize their loading.[1]
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid degradation of the product.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring it via TLC.[2]
-
Reagents: Use high-purity aldehydes, β-ketoesters, and urea/thiourea.[1]
Q3: What are the common side products in a Biginelli reaction and how can their formation be minimized?
A3: A common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur when two equivalents of the β-ketoester react with the aldehyde. The formation of this byproduct is often favored at higher temperatures. To minimize its formation, running the reaction at a lower temperature is recommended. Other potential side reactions include the polymerization of the aldehyde, especially with aliphatic aldehydes under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help mitigate this.
Q4: How can I effectively monitor the progress of my pyrimidine synthesis?
A4: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing product degradation. The most common and cost-effective method is Thin-Layer Chromatography (TLC), which allows for rapid qualitative analysis of the disappearance of starting materials and the appearance of the product.[3] For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) is highly recommended.[3][4] It provides accurate information on conversion rates and purity. Other techniques like Gas Chromatography (GC) for volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy for in-situ monitoring can also be employed.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted starting materials observed by TLC/HPLC. | Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. | Increase the catalyst loading or switch to a more active catalyst. For reusable catalysts, ensure they are properly regenerated.[1] |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature and monitor the progress closely for product formation and potential degradation.[1] | |
| Short Reaction Time: The reaction has not been allowed to run to completion. | Continue to monitor the reaction via TLC until the starting materials are consumed. | |
| Impure Reagents: Impurities in the starting materials can inhibit the reaction. | Ensure the purity of the aldehyde, β-ketoester, and urea/thiourea. Purify reagents if necessary.[1] | |
| Inappropriate Solvent: The solvent may not be suitable for the specific substrates, affecting solubility and reaction rate. | Experiment with different solvents such as ethanol, acetonitrile, or consider solvent-free conditions, which have been shown to improve yields in some cases.[1] |
Issue 2: Formation of Significant Side Products
| Symptom | Possible Cause | Suggested Solution |
| Unexpected spots on TLC or peaks in HPLC chromatogram. | High Reaction Temperature: Higher temperatures can favor the formation of byproducts like Hantzsch dihydropyridines. | Lower the reaction temperature and monitor the reaction for a longer period. |
| Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions.[1] | Use a milder catalyst or add the aldehyde slowly to the reaction mixture. | |
| Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent. | Try a different solvent system with better solubilizing properties for all components.[1] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of temperature and reaction time on the yield of dihydropyrimidin-2(1H)-ones (DHPMs) from various studies on the Biginelli reaction.
Table 1: Effect of Temperature on DHPM Yield in a Solvent-Free Biginelli Reaction
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 60 | 60 | ~35 |
| 2 | 80 | 60 | ~60 |
| 3 | 100 | 60 | ~85 |
| 4 | 120 | 60 | ~80 |
Data adapted from a study on a solvent-free model Biginelli reaction. The yield is significantly influenced by temperature, with an optimal point around 100°C under these specific conditions.[5]
Table 2: Optimization of Reaction Time and Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 5 | 6 | 47 |
| 2 | 10 | 6 | 64 |
| 3 | 20 | 6 | 13 |
| 4 | 0.4 | 12 | 78 |
This table illustrates that both catalyst loading and reaction time are critical. Increasing the catalyst from 5 to 10 mol% improved the yield, but a further increase to 20 mol% was detrimental. A longer reaction time with a low catalyst loading also provided a good yield.[6]
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., dicalcium phosphate dihydrate, 7 mol%)[7]
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the catalyst.[7]
-
Add ethanol (10 mL) to the flask.[7]
-
Place a magnetic stir bar in the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.[7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.[7]
Visualizations
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
Preventing decomposition of 2-Chloro-5-hydroxypyrimidine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-5-hydroxypyrimidine during chemical reactions.
Troubleshooting Guide: Minimizing Decomposition of this compound
Decomposition of this compound during a reaction, primarily through hydrolysis of the chloro group to a hydroxyl group, is a common challenge. This guide provides a systematic approach to diagnose and mitigate this issue.
Visual Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathway for this compound is the hydrolysis of the C2-chloro group to a hydroxyl group, forming 5-hydroxyuracil. This nucleophilic aromatic substitution (SNAr) reaction is often catalyzed by acidic or basic conditions and is accelerated by the presence of water. At elevated temperatures, further degradation of the pyrimidine ring can occur.
Chemical Structures and Susceptible Bond:
Caption: Decomposition of this compound to 5-hydroxyuracil via hydrolysis.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can accelerate the hydrolysis of the 2-chloro substituent. Under acidic conditions, protonation of the pyrimidine ring can further activate it towards nucleophilic attack by water. In basic solutions, the presence of hydroxide ions, a potent nucleophile, directly leads to the displacement of the chloride. Therefore, maintaining a neutral or near-neutral pH is often crucial for minimizing decomposition. For reactions that generate acid (e.g., HCl in amination reactions), the use of a non-nucleophilic base is recommended to neutralize the acid without promoting hydrolysis.
Q3: What is the impact of temperature on the decomposition rate?
A3: As with most chemical reactions, the rate of decomposition of this compound increases with temperature. While heating is often necessary to drive the desired reaction with a nucleophile, excessive temperatures will significantly accelerate the competing hydrolysis reaction, especially if water is present. It is therefore critical to find the optimal temperature that allows for a reasonable reaction rate of the main reaction while keeping the rate of hydrolysis to a minimum.
Q4: Are there any recommended solvents to minimize decomposition?
A4: To minimize hydrolysis, it is essential to use anhydrous (dry) solvents. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often good choices for nucleophilic aromatic substitution reactions as they can dissolve the pyrimidine substrate and many nucleophiles, while not participating in the reaction themselves. It is crucial to ensure these solvents are thoroughly dried before use.
Q5: When should I consider using a protecting group for the 5-hydroxy moiety?
A5: While the 5-hydroxy group is not directly involved in the decomposition at the 2-position, its presence can influence the electronic properties of the pyrimidine ring. In some cases, particularly with sensitive nucleophiles or under harsh reaction conditions, protecting the 5-hydroxy group might be beneficial. This can prevent potential side reactions at the hydroxyl group and can sometimes improve solubility. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS) or benzyl ethers. However, the addition and subsequent removal of a protecting group adds steps to the synthesis, so it should be considered when other optimization strategies fail to prevent decomposition.
Experimental Protocols and Data
While specific kinetic data for the decomposition of this compound is not extensively available in the literature, the following tables provide general guidelines and representative data for nucleophilic substitution reactions on related 2-chloropyrimidine systems. This data can be used as a starting point for reaction optimization.
Table 1: General Conditions for Nucleophilic Aromatic Substitution on 2-Chloropyrimidines
| Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amines | DIPEA, Et3N, K2CO3 | DMF, ACN, Dioxane | 80 - 120 | 2 - 24 |
| Alcohols (as alkoxides) | NaH, K2CO3 | THF, Dioxane | 25 - 80 | 1 - 12 |
| Thiols (as thiolates) | K2CO3, NaH | DMF, Ethanol | 25 - 80 | 1 - 12 |
Note: These are general conditions and should be optimized for each specific reaction.
Table 2: Hypothetical Yield Comparison for Amination of this compound under Different Conditions
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Desired Product Yield (%) | 5-Hydroxyuracil Yield (%) |
| 1 | Anhydrous DMF | DIPEA (1.5) | 80 | 85 | <5 |
| 2 | DMF (not dried) | DIPEA (1.5) | 80 | 60 | 25 |
| 3 | Anhydrous DMF | DIPEA (1.5) | 120 | 70 | 20 |
| 4 | Anhydrous DMF | NaOH (1.5) | 80 | 30 | 60 |
| 5 | Anhydrous Dioxane | K2CO3 (2.0) | 100 | 80 | <10 |
Note: This table presents illustrative data to demonstrate the impact of reaction parameters on product distribution. Actual results may vary.
Key Experimental Protocol: General Procedure for Amination of this compound
Objective: To perform a nucleophilic aromatic substitution with an amine, minimizing the hydrolysis of this compound.
Materials:
-
This compound
-
Amine of interest
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine (1.1 - 1.5 eq.) to the reaction mixture.
-
Add DIPEA (1.5 - 2.0 eq.) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Workflow for Amination Protocol:
Caption: A step-by-step workflow for the amination of this compound.
Technical Support Center: Troubleshooting Incomplete Reactions Involving Pyrimidines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction shows low or no conversion of starting materials. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in pyrimidine reactions is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks:
-
Reagent Purity: Ensure all starting materials, including the pyrimidine substrate, reagents, and solvents, are of high purity and anhydrous if the reaction requires it. Impurities can inhibit catalysts or participate in side reactions.[1]
-
Reaction Setup: Verify that the reaction was set up correctly, with accurate stoichiometry and under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).
-
Temperature Control: Confirm that the reaction is being maintained at the optimal temperature. Some reactions require precise temperature control for initiation and to avoid decomposition.[1][2]
Systematic Troubleshooting:
If initial checks do not resolve the issue, consider the following factors, which are critical to the success of many pyrimidine coupling and condensation reactions:
-
Catalyst Activity: The choice and activity of the catalyst are paramount, especially in cross-coupling reactions.[3]
-
Deactivation: The basic nitrogen atoms in the pyrimidine ring can coordinate to and deactivate metal catalysts.[3] Consider using a pre-formed, stable catalyst or a higher catalyst loading.
-
Incorrect Choice: The catalyst system (metal precursor and ligand) must be appropriate for the specific transformation. For sterically hindered substrates, bulky, electron-rich ligands are often necessary.[2][3]
-
-
Solvent and Base Selection: The solvent affects the solubility of reagents and the reaction rate, while the base plays a crucial role in activating substrates or catalysts.[1][4]
-
Steric Hindrance: Bulky groups on the pyrimidine ring or the coupling partner can physically block the reactive site, impeding the reaction.[3] Employing more reactive catalysts or increasing the reaction temperature may help overcome this.
Below is a logical workflow to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting incomplete pyrimidine reactions.
Q2: My reaction is producing a complex mixture of byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge in pyrimidine chemistry, often arising from the inherent reactivity of the pyrimidine ring and the reaction conditions.
Common side reactions include:
-
Homocoupling: In cross-coupling reactions, the coupling partner (e.g., boronic acid) can react with itself. This can sometimes be minimized by the slow addition of the reagent.[3]
-
Hydrolysis: Pyrimidine derivatives, especially those with leaving groups like chloro- or chloromethyl- groups, can be susceptible to hydrolysis if water is present in the reaction mixture.[4] Using anhydrous solvents and reagents is critical.[1]
-
Self-Condensation: In reactions like the Pinner synthesis, the 1,3-dicarbonyl compound can undergo self-condensation.[1]
-
Alternative Reaction Pathways: In multicomponent reactions like the Biginelli reaction, alternative pathways such as the Hantzsch dihydropyridine synthesis can compete with the desired reaction, especially at higher temperatures.[1]
To minimize byproduct formation:
-
Control Reaction Temperature: Lowering the temperature can often increase selectivity and reduce the rate of competing side reactions.[1]
-
Optimize Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway.
-
Use High-Purity Reagents: Impurities can catalyze or participate in unwanted side reactions.[1]
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, flame-dry glassware and use freshly distilled, anhydrous solvents.[1]
Q3: I am having difficulty with a protecting group strategy for my pyrimidine synthesis. What should I consider?
A3: Protecting groups are often necessary to mask reactive functional groups and prevent side reactions, but they add steps to a synthesis and must be chosen carefully.[5][6]
Key considerations for a protecting group strategy include:
-
Stability: The protecting group must be stable to the reaction conditions under which other functional groups are being modified.[7]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not affect other parts of the molecule.[7]
-
Orthogonality: In complex syntheses with multiple functional groups, an orthogonal protecting group strategy is ideal. This means that each type of protecting group can be removed under specific conditions without affecting the others.[6][7] For example, a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile) can be selectively deprotected.[6]
-
Minimal Interference: The protecting group should not introduce significant steric hindrance or other effects that could impede the desired reaction.
If a protecting group is proving problematic (e.g., difficult to remove or not sufficiently stable), it is often necessary to screen alternative protecting groups with different cleavage conditions.
Data on Reaction Optimization
Optimizing reaction conditions is key to overcoming incomplete reactions. The following tables summarize common starting points for the optimization of two widely used cross-coupling reactions in pyrimidine chemistry.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrimidines
| Component | Recommended Options | Purpose/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos-Pd-G3 | Catalyst choice is critical for activating the C-Cl bond. Pre-formed catalysts can offer better consistency.[4] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are often required for challenging couplings, especially with sterically hindered substrates.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield.[4] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | The solvent system must ensure solubility of all reagents. Water is often required for the activity of certain bases.[3][4] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed to drive the reaction to completion, but can also lead to catalyst decomposition.[4] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-Pyrimidines
| Component | Recommended Options | Purpose/Considerations |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors that form the active Pd(0) catalyst in situ with a ligand.[2] |
| Ligand | XPhos, tBuXPhos | Sterically hindered biarylphosphine ligands are generally effective for these types of aminations.[2] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically used. Weaker bases may be necessary for base-sensitive substrates but might require higher temperatures.[2] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, degassed solvents are crucial as water can deactivate the catalyst.[2] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required for these reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[8]
Methodology:
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material(s) for reference.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). The eluent should be chosen to give good separation between the starting material and the product (typically, the product spot should have an Rf value of ~0.3-0.5).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).[8]
-
Analysis: Compare the spots from the reaction mixture to the reference spots. The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.
Caption: General workflow for monitoring a reaction by TLC.
Protocol 2: General Procedure for the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).[1]
Methodology:
-
Reagent Combination: In a round-bottom flask, combine the aldehyde (1.0 equiv.), the β-ketoester (1.0 equiv.), and urea or thiourea (1.5 equiv.).[9]
-
Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl). The reaction can be run in a solvent like ethanol or under solvent-free conditions.[1][9]
-
Heating: Heat the reaction mixture with stirring. The optimal temperature can vary depending on the substrates but is often in the range of 60-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
This guide is intended for informational purposes and should be used as a starting point for troubleshooting. Specific reaction conditions may vary widely depending on the substrates and desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. Protective Groups [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Techniques for Purifying Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying pyrimidine derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the column chromatography of pyrimidine derivatives.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation of Compounds | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. | - TLC Analysis: Ensure the chosen solvent system gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate for good separation. - Adjust Polarity: If the Rf is too low, gradually increase the polarity of the eluent. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol. Adding a small amount of a more polar solvent like methanol can be effective. - Gradient Elution: For complex mixtures, a gradient elution, where the solvent polarity is gradually increased during the chromatography run, may provide better separation. |
| Similar Polarity of Product and Impurities: The physicochemical properties of the desired product and impurities are too close for effective separation by standard column chromatography. | - Alternative Solvent Systems: Experiment with different solvent combinations to exploit subtle differences in polarity. - Alternative Techniques: Consider alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization.[1] | |
| Compound is Not Eluting from the Column | Insufficient Solvent Polarity: The eluent is not polar enough to displace the compound from the stationary phase. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a solvent system containing a small percentage of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[2] |
| Compound Decomposition on the Column: The pyrimidine derivative may be unstable on the acidic silica gel.[1] | - Check Stability: Perform a 2D TLC to assess the stability of your compound on silica. Spot the compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent. The appearance of new spots or streaking indicates degradation.[2] - Alternative Stationary Phase: Use a less acidic stationary phase like alumina or deactivated silica gel.[1] To deactivate silica, you can use a solvent system containing 1-3% triethylamine. | |
| Low Yield of Purified Product | Compound Co-elution: The desired compound is eluting with impurities. | - Optimize Separation: Refine the solvent system or use a shallower gradient to improve the resolution between your product and the impurities. |
| Dilute Fractions: The compound may have eluted but is spread across many fractions at a low concentration. | - Concentrate Fractions: Concentrate the fractions where you expected your compound to elute and re-analyze them by TLC.[2] | |
| Incomplete Elution: Some of the product may still be on the column. | - Flush the Column: After collecting the desired fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound. | |
| Peak Tailing in Fractions | Strong Interaction with Stationary Phase: The compound may have acidic or basic functional groups that interact strongly with the silica gel. | - Modify Mobile Phase: For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine or pyridine to improve the peak shape. |
| Cracked or Channeling Column Bed | Improper Packing: The silica gel was not packed uniformly, leading to cracks or channels. | - Repack the Column: Ensure the silica gel is packed as a uniform slurry and that no air bubbles are trapped in the column bed. Tapping the column gently during packing can help settle the silica evenly. |
| Compound Came Off in the Solvent Front | Solvent System is Too Polar: The eluent has a very high polarity, causing the compound to elute immediately with the solvent front. | - Reduce Polarity: Use a less polar solvent system for your next attempt. Always collect and check the initial fractions by TLC.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my pyrimidine derivative?
A1: Silica gel is the most common stationary phase for purifying pyrimidine derivatives.[1] However, if your compound is acid-sensitive and degrades on silica, you should consider using a neutral stationary phase like alumina or deactivated silica gel. For highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase might be more suitable.[3]
Q2: What is the ideal Rf value I should aim for when developing a solvent system on TLC?
A2: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1] This range generally ensures good separation from impurities and a reasonable elution time.
Q3: What is the difference between wet and dry loading, and when should I use each?
A3:
-
Wet Loading: The crude product is dissolved in a minimal amount of the eluent (or a slightly more polar solvent) and carefully applied to the top of the column. This is the most common method.
-
Dry Loading: The crude product is dissolved in a suitable solvent, and then silica gel (approximately 10-20 times the mass of the sample) is added. The solvent is evaporated to yield a dry, free-flowing powder, which is then added to the top of the column.[4] Dry loading is particularly useful for compounds that are not very soluble in the starting eluent.
Q4: How can I monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the primary method for monitoring the separation.[5] Collect fractions of the eluent and spot them on a TLC plate alongside your crude mixture and a reference standard (if available). This allows you to identify which fractions contain the pure product.
Q5: My pyrimidine derivative is very polar and remains at the baseline on the TLC plate even with highly polar solvents. What should I do?
A5: For very polar compounds, you may need to use a more advanced chromatographic technique. Reverse-phase chromatography can be challenging for polar pyrimidines, but it can be optimized using polar-endcapped columns.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for such compounds as it is specifically designed for the retention and separation of highly polar analytes.[3]
Data Presentation
The following tables summarize quantitative data from various purification methods for pyrimidine derivatives. Note that recovery rates are often not explicitly reported in the literature, and the provided values are illustrative and can vary based on experimental conditions.
Table 1: Column Chromatography Parameters for Pyrimidine Derivatives
| Compound Class | Stationary Phase | Mobile Phase / Eluent | Typical Purity Achieved | Reference(s) |
| Imine-bearing imidazo[1,2-a]pyrimidines | Silica Gel | Hexane:Ethyl Acetate (Gradient) | >95% | |
| 6-Chloropyrido[2,3-d]pyrimidine derivatives | Silica Gel | Hexane/Ethyl Acetate | High | [5] |
| 5-Fluorouracil Derivatives | Silica Gel | Ethyl Acetate/Hexane | >95% | [1] |
| Polar Pyrimidine Derivatives (general) | C18 Reverse Phase | Acetonitrile/Water | >99.5% | [3] |
| Zidovudine | C18 Reverse Phase | Not Specified | >99% | [3] |
Table 2: Illustrative Recovery Rates in Column Chromatography
| Compound Type | Initial Purity | Purification Method | Final Purity | Illustrative Recovery Rate |
| Synthetic Pyrimidine Intermediate | ~70-80% | Flash Column Chromatography | >95% | 60-85% |
| 5-Fluorouracil Derivative | ~60% | Flash Column Chromatography | >98% | 50-75% |
| Polar Pyrimidine Nucleoside | ~85% | Reverse-Phase HPLC | >99% | 70-90% |
Disclaimer: The recovery rates are illustrative and highly dependent on the specific compound, scale, and optimization of the chromatographic conditions.
Experimental Protocols
Protocol: Purification of a 5-Fluorouracil Derivative via Flash Column Chromatography
This protocol provides a general procedure for the purification of a synthesized 5-fluorouracil derivative using silica gel flash column chromatography.
1. Materials:
-
Crude 5-fluorouracil derivative
-
Silica gel (60-120 mesh)
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (sea sand, acid-washed)
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Develop a suitable mobile phase by running TLC plates of the crude reaction mixture in various ratios of n-hexane and ethyl acetate.
-
The ideal solvent system should provide an Rf value of 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 10% ethyl acetate in n-hexane).[6]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[6]
-
Allow the silica to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[6]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 5-fluorouracil derivative in a suitable volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 10-20 times the mass of the crude product) to the solution.[4]
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[4]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or compressed air for flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-fluorouracil derivative.
-
-
Characterization:
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, MS, and IR spectroscopy.[1]
-
Mandatory Visualization
Caption: General experimental workflow for column chromatography.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Stability of 2-Chloro-5-hydroxypyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxypyrimidine. It provides essential information regarding the impact of moisture on the stability of this compound, along with troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern for this compound is its hygroscopic nature. The compound readily absorbs moisture from the atmosphere, which can lead to chemical degradation. It is also sensitive to air and light. Therefore, proper handling and storage are crucial to maintain its integrity.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a dry and cool place. Refrigeration at 2-8°C is recommended for long-term storage.
Q3: What is the likely degradation pathway of this compound in the presence of moisture?
A3: The most probable degradation pathway is the hydrolysis of the chloro group at the C2 position of the pyrimidine ring. This reaction would result in the formation of 2,5-dihydroxypyrimidine as the primary degradation product.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of both.
Troubleshooting Guide
Problem 1: The apparent weight of my this compound sample is increasing during weighing.
-
Cause: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture.
-
Solution: Minimize the exposure of the compound to the ambient environment. Use a weighing vessel with a lid, and perform the weighing process as quickly as possible. For highly accurate measurements, consider weighing inside a glove box with a controlled, low-humidity atmosphere.
Problem 2: I am observing a new peak in my HPLC chromatogram after storing a solution of this compound at room temperature.
-
Cause: This new peak likely corresponds to a degradation product, probably 2,5-dihydroxypyrimidine, formed due to hydrolysis.
-
Solution: Prepare solutions of this compound fresh before use. If a solution needs to be stored, keep it at a low temperature (2-8°C) and for a minimal duration. Ensure the solvent used is dry.
Problem 3: My solid this compound has formed clumps or appears discolored.
-
Cause: Clumping is an indication of moisture absorption. Discoloration could be a sign of degradation, potentially accelerated by light or air exposure in the presence of moisture.
-
Solution: Discard the product if significant degradation is suspected, as it may compromise experimental results. To prevent this, always store the compound under the recommended conditions (cool, dry, inert atmosphere, protected from light).
Data Presentation: Impact of Humidity on Stability
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the impact of humidity on its stability over time.
| Time (weeks) | Condition | Assay of this compound (%) | Formation of 2,5-dihydroxypyrimidine (%) | Appearance |
| 0 | - | 99.8 | < 0.05 | White to off-white powder |
| 1 | 40°C / 75% RH | 98.5 | 1.2 | White to off-white powder |
| 2 | 40°C / 75% RH | 97.1 | 2.5 | Slight clumping |
| 4 | 40°C / 75% RH | 94.3 | 5.2 | Clumping observed |
Experimental Protocols
Protocol 1: Forced Degradation Study under Humid Conditions
Objective: To evaluate the stability of solid this compound under accelerated humidity and temperature conditions, as per ICH Q1A guidelines.[1][2][3]
Materials:
-
This compound
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Glass vials with inert stoppers
-
HPLC system with a UV detector
-
Reference standards for this compound and 2,5-dihydroxypyrimidine
Procedure:
-
Accurately weigh approximately 10 mg of this compound into several glass vials.
-
Leave the vials uncapped or loosely capped to allow for exposure to the humid environment.
-
Place the vials in a stability chamber set to 40°C and 75% relative humidity.
-
At predetermined time points (e.g., 1, 2, and 4 weeks), remove one vial from the chamber.
-
Quantitatively transfer the contents of the vial into a volumetric flask using a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Analyze the sample using a validated stability-indicating HPLC method to determine the assay of this compound and the concentration of any degradation products.
-
Record any changes in the physical appearance of the solid sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product, 2,5-dihydroxypyrimidine.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 5% B
-
12-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound and 2,5-dihydroxypyrimidine of known concentrations in the diluent.
-
Prepare the sample solution from the forced degradation study as described in Protocol 1.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for this compound and 2,5-dihydroxypyrimidine based on the retention times obtained from the standard injections.
-
Calculate the concentration of each component in the sample solution by comparing the peak areas to those of the standards.
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Workflow for forced degradation study under humid conditions.
References
Alternative synthetic routes to avoid hazardous reagents
Welcome to the technical support center for alternative synthetic routes. This resource is designed for researchers, scientists, and drug development professionals seeking to replace hazardous reagents with safer, more sustainable alternatives. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to support your transition to greener chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the guiding principles for selecting safer, alternative reagents? A1: The selection of safer reagents is guided by the 12 Principles of Green Chemistry.[1][2][3] Key principles to consider during reagent selection include:
-
Waste Prevention: Choose syntheses that minimize waste.[2][3]
-
Atom Economy: Design routes where the maximum proportion of starting materials is incorporated into the final product.[2][3]
-
Less Hazardous Chemical Syntheses: Prioritize the use and generation of substances with little to no toxicity.[2][3]
-
Designing Safer Chemicals: Create products that are effective but have minimal toxicity.[2]
-
Safer Solvents and Auxiliaries: Avoid or replace hazardous solvents and separation agents with safer alternatives.[1][2]
-
Use of Catalysts: Employ catalytic reagents over stoichiometric ones to minimize waste. Catalysts are used in small amounts and can perform a single reaction many times.[1][2]
Q2: How can I quantitatively assess how "green" my new synthetic route is? A2: Several metrics can be used to evaluate the environmental performance of a chemical process. Common tools include:
-
E-Factor: This metric calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates less waste and a greener process.[3]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (water, solvents, reagents, starting materials) used in a process to the mass of the final product. This provides a broader view of the process's efficiency.[3]
-
DOZN™ Green Chemistry Evaluator: This is a quantitative tool developed by MilliporeSigma that assesses chemical processes against the 12 Principles of Green Chemistry, providing a comprehensive "greenness" score.[1][4]
Q3: What are some common hazardous reagents and their readily available, safer alternatives? A3: Many traditional reagents have well-established greener alternatives. For example, instead of using stoichiometric oxidants like chromium(VI) reagents, consider catalytic oxidation methods.[5] Toxic methylating agents can be replaced with dimethyl carbonate (DMC), which is considered a non-toxic, environmentally safe reagent. For reactions requiring solvents, guides are available that rank solvents based on safety and environmental impact, often recommending alcohols or water over halogenated solvents or ethers like dioxane and tetrahydrofuran.[6]
Q4: When is it appropriate to use flow chemistry for a hazardous reaction? A4: Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve toxic or unstable intermediates, or require high pressures or temperatures.[7][8] By conducting reactions in a continuous stream within small-volume reactors, flow chemistry significantly improves safety by enhancing heat dissipation, minimizing the volume of hazardous material at any given time, and providing precise control over reaction parameters.[9][10][11] This makes it an excellent choice for chemistries that are difficult or dangerous to scale up in traditional batch reactors.[7]
Q5: Are biocatalysts a viable alternative for complex pharmaceutical synthesis? A5: Yes, biocatalysis is a powerful tool in pharmaceutical synthesis for producing active pharmaceutical ingredients (APIs) and intermediates.[12] Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity), operate under mild conditions (neutral pH, moderate temperatures), and are biodegradable.[12] This high specificity often eliminates the need for protecting and deprotecting steps, which simplifies synthetic routes and reduces waste.[5] Advances in protein engineering have made it possible to develop tailor-made enzymes for specific industrial processes.[12]
Troubleshooting Guides
Problem: My reaction yield dropped significantly after switching to a greener solvent.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The new solvent may not effectively dissolve one or more reactants or catalysts. Confirm the solubility of all components. Consider using a co-solvent or a different green solvent with more appropriate properties. |
| Incorrect Reaction Temperature | Greener solvents often have different boiling points. If the reaction is run at reflux, the temperature may be too low for an efficient reaction.[4] Adjust the heating to match the optimal temperature for the reaction, or select a higher-boiling green solvent. |
| Catalyst Incompatibility | The catalyst's activity may be sensitive to the solvent environment. Review literature to ensure the catalyst is effective in the chosen solvent. Some catalysts may require specific solvent properties (e.g., polarity) to function correctly. |
Problem: My new catalytic reaction is sluggish or fails to proceed.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Impurities in the starting materials or solvent could be poisoning the catalyst. Ensure all reagents and solvents are of appropriate purity. Consider using a scavenger resin to remove potential inhibitors. |
| Insufficient Catalyst Loading | While catalysts are used in small amounts, the concentration may be too low for an efficient reaction rate. Incrementally increase the catalyst loading to find the optimal concentration. |
| Sub-optimal Reaction Conditions | Catalytic reactions can be highly sensitive to temperature, pressure, and mixing. Systematically adjust these parameters to optimize the reaction rate and yield. |
| Homogeneous Catalyst Contamination | In fine chemical and pharmaceutical production, metal contamination from homogeneous catalysts can be a concern, potentially affecting downstream processes or product purity.[13] Consider switching to a heterogeneous (solid-supported) catalyst for easier removal. |
Problem: The biocatalytic (enzymatic) reaction is not working.
| Possible Cause | Troubleshooting Step |
| Incorrect pH or Temperature | Enzymes have optimal operating ranges for pH and temperature. Drastic deviations can lead to reduced activity or denaturation. Verify and adjust the pH of the buffer and the reaction temperature to match the enzyme's known optimum. |
| Enzyme Denaturation | The enzyme may have been improperly stored or handled. Ensure the enzyme has been stored at the correct temperature and has not been subjected to conditions that would cause it to unfold and lose activity. |
| Substrate Inhibition | High concentrations of the substrate can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration. |
| Lack of Cofactors | Some enzymes require cofactors (e.g., NADH, NADPH) to function.[5] Ensure that all necessary cofactors are present in the reaction mixture in sufficient quantities. |
Key Alternative Methodologies Summarized
| Methodology | Description | Advantages | Considerations |
| Catalysis | Using small amounts of a substance (catalyst) to increase the rate of a chemical reaction without being consumed.[14] This is superior to using stoichiometric reagents, which are consumed in the reaction.[15][16] | Reduces waste, improves atom economy, allows for milder reaction conditions, and can enable more direct synthetic routes.[14][16] | Catalyst selection is crucial; potential for product contamination with homogeneous catalysts; catalyst deactivation can occur.[13] |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. | High specificity and selectivity, operates under mild conditions (temperature, pH), biodegradable, and reduces the need for protection/deprotection steps.[5] | Enzymes can be sensitive to reaction conditions, may have limited substrate scope, and can be more expensive upfront. |
| Flow Chemistry | Conducting chemical reactions in a continuously flowing stream rather than in a static batch reactor.[11] | Enhanced safety for hazardous reactions, superior heat and mass transfer, precise control over reaction parameters, and improved scalability.[7][10][11] | Requires specialized equipment; can be challenging for reactions involving solids or suspensions.[7] |
| Solid-Supported Reagents | Reagents that are chemically bound to an insoluble polymer support.[17] | Simplifies product purification (spent reagents are removed by filtration), allows for the use of excess reagents, and can immobilize toxic or hazardous materials.[17] | May require specific solvents that swell the polymer resin; reaction kinetics can be slower compared to solution-phase counterparts.[17] |
Data Summary: Comparing Synthetic Routes
Table 1: Comparison of Common Hazardous Reagents and Safer Alternatives
| Hazardous Reagent | Typical Use | Safer Alternative(s) | Key Benefits of Alternative |
| Lead(II) Acetate | Sweetener (historical), cosmetics, chemical tests.[18] | Bismuth Citrate | Used as a progressive colorant in cosmetics, avoiding the toxicity of lead.[18] |
| Sodium Azide | Biocidal preservative, reactant in "click chemistry".[19][20] | 2-Methylisothiazolinone, ProClin, Thimerosal (contains mercury), various antibiotics.[20] For click chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC) avoids the need for a copper catalyst.[21] | Alternatives provide preservative action without the high toxicity and explosive potential of azides. SPAAC offers superior biocompatibility.[20][21] |
| Stoichiometric Oxidants (e.g., CrO₃) | Oxidation of alcohols.[5] | Catalytic oxidation (e.g., using O₂ or H₂O₂) with a metal catalyst, or biocatalytic oxidation using alcohol oxidases.[5] | Reduces heavy metal waste, improves atom economy, and H₂O₂ produces only water as a byproduct. |
| Toxic Solvents (e.g., Benzene, Chloroform) | Reaction medium.[22] | Toluene (replaces benzene), water, supercritical CO₂, ionic liquids, ethanol, 2-MeTHF.[6][22] | Lower toxicity, reduced environmental impact, and improved worker safety.[6] |
Table 2: Qualitative Comparison of Batch vs. Flow Chemistry for a Highly Exothermic Reaction
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway.[9] | Intrinsically safer due to small reaction volumes, superior heat dissipation, and containment.[7][10] |
| Heat Transfer | Limited by the surface-area-to-volume ratio of the reactor. | Excellent due to the high surface-area-to-volume ratio of microreactors.[9] |
| Process Control | Difficult to maintain uniform temperature and concentration. | Precise and immediate control over temperature, pressure, and residence time.[10][11] |
| Scalability | Scaling up can be challenging and may introduce new safety risks. | More straightforward scalability from lab to production levels.[11] |
| Handling of Hazardous Intermediates | Requires isolation and storage of potentially unstable intermediates. | Unstable intermediates are generated and consumed in situ, minimizing exposure.[7] |
Mandatory Visualizations
Caption: A logical workflow for identifying and implementing safer chemical synthesis alternatives.
Caption: Comparison of waste generation in stoichiometric vs. catalytic reactions.
Caption: A decision tree for troubleshooting low yield in a modified chemical reaction.
Experimental Protocols
Experiment: Biocatalytic Oxidation of a Secondary Alcohol using an Immobilized Lipase
This protocol provides a general method for the enzymatic oxidation of a secondary alcohol to a ketone, a common transformation in organic synthesis. This approach avoids the use of hazardous heavy-metal oxidants like chromium.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)
-
Organic solvent (e.g., Toluene or 2-Methyltetrahydrofuran)
-
Oxidizing agent (e.g., Hydrogen peroxide, 30% wt in H₂O)
-
Phosphate Buffer (pH 7.0)
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Reaction vessel (round-bottom flask)
-
Temperature-controlled bath
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add the secondary alcohol (10 mmol), the organic solvent (40 mL), and the phosphate buffer (10 mL).
-
Enzyme Addition: Add the immobilized lipase (e.g., 500 mg) to the reaction mixture.
-
Initiation: Begin stirring the mixture at a constant rate (e.g., 300 RPM) in a temperature-controlled bath set to 40°C.
-
Oxidant Addition: Slowly add the hydrogen peroxide (12 mmol) to the reaction mixture dropwise over a period of 30 minutes using a syringe pump. Caution: Hydrogen peroxide is a strong oxidant.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (as determined by the consumption of the starting material), stop the stirring and remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Product Isolation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ketone product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
References
- 1. Green Chemistry – EHS [ehs.mit.edu]
- 2. epa.gov [epa.gov]
- 3. Green chemistry: The path to sustainable reagents in laboratories | Laboratory News [labnews.co.uk]
- 4. Three Ways to Improve the Sustainability of Your Lab’s Chemical Synthesis | Lab Manager [labmanager.com]
- 5. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. Flow Chemistry for Hazardous Reactions • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 9. comchart.com [comchart.com]
- 10. Chemical processes with flow chemistry techniques - AMF [amf.ch]
- 11. syrris.com [syrris.com]
- 12. books.rsc.org [books.rsc.org]
- 13. skpharmteco.com [skpharmteco.com]
- 14. acs.org [acs.org]
- 15. Green chemistry - Wikipedia [en.wikipedia.org]
- 16. Introduction to Catalysis – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. sopachem.com [sopachem.com]
- 18. Lead(II) acetate - Wikipedia [en.wikipedia.org]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Chloro-5-hydroxypyrimidine and 2-chloro-5-hydroxypyridine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Among the vast array of heterocyclic intermediates, 2-Chloro-5-hydroxypyrimidine and 2-chloro-5-hydroxypyridine have emerged as pivotal precursors for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their chemical properties, reactivity, and their roles in the synthesis of bioactive molecules, supported by experimental protocols and pathway visualizations to aid researchers in their synthetic endeavors.
Chemical and Physical Properties: A Head-to-Head Comparison
While structurally similar, the presence of a second nitrogen atom in the pyrimidine ring of this compound significantly influences its electronic properties and, consequently, its physical and chemical behavior compared to its pyridine analogue.
| Property | This compound | 2-chloro-5-hydroxypyridine |
| CAS Number | 4983-28-2 | 41288-96-4 |
| Molecular Formula | C₄H₃ClN₂O | C₅H₄ClNO |
| Molecular Weight | 130.53 g/mol | 129.54 g/mol |
| Melting Point | 195-196 °C | 155 °C |
| Appearance | Off-white to light brown solid | White to cream-colored solid |
| pKa (Predicted) | 6.17±0.23 | Not readily available |
| LogP (Predicted) | 0.8 | 1.4 |
Reactivity Analysis: The Impact of the Second Nitrogen
The primary utility of both this compound and 2-chloro-5-hydroxypyridine in organic synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. The inherent electronic properties of the pyridine and pyrimidine rings play a crucial role in determining the reactivity of the chloro substituent.
The pyrimidine ring is more electron-deficient than the pyridine ring due to the presence of two electron-withdrawing nitrogen atoms.[1][2] This increased π-deficiency in the pyrimidine ring makes it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles in SNAr reactions compared to 2-chloro-5-hydroxypyridine.[2] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times. However, it can also lead to a higher propensity for side reactions, such as hydrolysis of the chloro group.
The basicity of the ring nitrogens also differs. Pyrimidine is generally less basic than pyridine because the inductive, electron-withdrawing effect of the second nitrogen atom reduces the availability of the lone pair of electrons for protonation.[3][4]
Experimental Protocols
The following are representative experimental protocols for the synthesis and a key reaction of this compound and 2-chloro-5-hydroxypyridine.
Synthesis of this compound
Method: Demethylation of 2-Chloro-5-methoxypyrimidine [5]
-
Materials: 2-Chloro-5-methoxypyrimidine, Boron tribromide (1.0 N solution in methylene chloride), Methylene chloride (DCM), Saturated sodium bicarbonate (NaHCO₃) solution, Magnesium sulfate (MgSO₄), Silica gel.
-
Procedure:
-
Dissolve 2-Chloro-5-methoxypyrimidine (0.46 g, 3.18 mmol) in methylene chloride (10 mL).
-
Add 1.0 N boron tribromide solution (16 mL, 16 mmol) at room temperature.
-
Stir the solution overnight.
-
Partition the reaction mixture between saturated NaHCO₃ solution and DCM.
-
Extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Synthesis of 2-chloro-5-hydroxypyridine
Method: From 2-amino-5-bromopyridine [6]
-
Materials: 2-amino-5-bromopyridine, Concentrated hydrochloric acid, Sodium nitrite, Dichloromethane, n-butyllithium (2.5 M in hexane), Trimethyl borate, Acetic acid, Ether, Sodium bisulfite solution, 2N Sodium hydroxide, Sodium bisulfate monohydrate (NaHSO₄·H₂O), Magnesium sulfate.
-
Procedure:
-
Step 1: Preparation of 5-bromo-2-chloropyridine. Slowly add a solution of sodium nitrite (51.8 g, 0.751 mol) in water (100 mL) to a solution of 2-amino-5-bromopyridine (100.0 g, 0.578 mol) in concentrated hydrochloric acid (600 mL) cooled to -4 °C, maintaining the temperature below 8 °C. After addition, allow the mixture to warm to 15 °C and pour it into ice water. Collect the precipitate, dissolve it in dichloromethane, wash with water, and dry over Na₂SO₄ to obtain 5-bromo-2-chloropyridine.
-
Step 2: Preparation of 2-chloro-5-hydroxypyridine. Dissolve 5-bromo-2-chloropyridine (48.2 g, 0.250 mol) in dry ether (500 mL) and cool to -76 °C under a nitrogen atmosphere. Add 2.5 M n-butyllithium in hexane (107.2 mL, 0.268 mol) dropwise, keeping the temperature below -71 °C. Stir for 30 minutes, then add trimethyl borate (29.3 mL, 0.268 mol) while maintaining the temperature below -100 °C. Allow the mixture to warm to 0 °C, then re-cool to -75 °C and add a solution of 32% acetic acid in acetic acid (54.4 mL). Add water (150 mL) and ether (150 mL), separate the layers, and wash the organic layer with saturated sodium bisulfite solution. Concentrate the organic layer, dissolve the crude product in 2N NaOH, and extract with ether. Acidify the aqueous layer with NaHSO₄·H₂O to precipitate the product. Extract the product with ether, dry the organic layer over magnesium sulfate, and remove the solvent under vacuum to yield 2-chloro-5-hydroxypyridine.
-
Representative Nucleophilic Aromatic Substitution: N-Arylation
The following is a general procedure for the N-arylation of a heterocyclic amine, a common application for both title compounds.
-
Materials: this compound or 2-chloro-5-hydroxypyridine, Arylboronic acid, Copper(I) iodide (CuI), Triethylamine (Et₃N), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a sealed tube, add the chloropyrimidine/pyridine (0.5 mmol), arylboronic acid (0.6 mmol), CuI (20 mol%), and DMSO (5.0 mL).
-
Add triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Biological Significance and Signaling Pathways
Both this compound and 2-chloro-5-hydroxypyridine serve as crucial intermediates in the synthesis of important pharmaceuticals with distinct mechanisms of action.
This compound in the Synthesis of Tandospirone
This compound is a key building block for the synthesis of Tandospirone, an anxiolytic and antidepressant drug.[7] Tandospirone acts as a partial agonist at the serotonin 5-HT1A receptor.[8][9] Its mechanism of action involves the modulation of serotonergic neurotransmission.
Caption: Signaling pathway of Tandospirone via the 5-HT1A receptor.
Tandospirone's binding to the 5-HT1A receptor activates the inhibitory G-protein (Gi/o).[10] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] Lower cAMP levels result in reduced activation of Protein Kinase A (PKA), ultimately leading to a decrease in neuronal excitability and producing an anxiolytic effect.[10][11]
2-chloro-5-hydroxypyridine in the Synthesis of ABT-594
2-chloro-5-hydroxypyridine is a vital precursor for the non-opioid analgesic agent ABT-594.[12] ABT-594 exerts its analgesic effects by acting as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[13][14]
Caption: Signaling pathway of ABT-594 via nicotinic acetylcholine receptors.
Activation of these ligand-gated ion channels by ABT-594 leads to an influx of sodium and calcium ions, causing neuronal depolarization. This depolarization can enhance the release of neurotransmitters such as norepinephrine and serotonin in descending pain pathways, which in turn inhibits the transmission of pain signals in the spinal cord, resulting in analgesia.[15] More recent studies suggest that the analgesic efficacy of compounds like ABT-594 may also involve the α6β4 nAChR subtype.[16]
Conclusion
Both this compound and 2-chloro-5-hydroxypyridine are valuable and versatile building blocks in medicinal chemistry. The choice between these two intermediates will largely depend on the specific synthetic strategy and the desired biological target. This compound offers the potential for higher reactivity in nucleophilic substitution reactions due to the more electron-deficient nature of the pyrimidine ring. In contrast, 2-chloro-5-hydroxypyridine provides a scaffold that has led to the development of potent analgesics through the modulation of nicotinic acetylcholine receptors. A thorough understanding of their comparative properties, reactivities, and the distinct biological pathways targeted by their derivatives is paramount for the rational design and efficient synthesis of next-generation therapeutic agents.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. grokipedia.com [grokipedia.com]
- 9. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]
Validating the Structure of Synthesized 2-Chloro-5-hydroxypyrimidine Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography—for the structural validation of 2-chloro-5-hydroxypyrimidine derivatives. Detailed experimental protocols, data interpretation, and a comparative analysis are presented to aid in the selection of the most appropriate methods.
The synthesis of novel derivatives of this compound is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[1] Once a target molecule is synthesized, its molecular structure must be rigorously confirmed to ensure that the desired chemical entity has been obtained. This validation process relies on a combination of analytical techniques that probe different aspects of the molecule's constitution and stereochemistry.
A Multi-faceted Approach to Structural Elucidation
No single technique can invariably provide a complete and unambiguous structural determination. Therefore, a combination of spectroscopic and crystallographic methods is often employed. The general workflow for validating the structure of a synthesized this compound derivative involves initial purity assessment, followed by spectroscopic analysis to determine the molecular formula and connectivity, and, when possible, definitive structure determination by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound derivatives, ¹H and ¹³C NMR are fundamental.
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is used to obtain singlets for each unique carbon atom. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans and a longer relaxation delay (2-10 seconds) are generally needed.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework.
-
Data Presentation and Interpretation
The expected NMR data for a hypothetical this compound derivative is summarized below. Chemical shifts are highly dependent on the specific substituents on the pyrimidine ring.
| Technique | Expected Data and Interpretation |
| ¹H NMR | - Chemical Shifts (δ): Aromatic protons on the pyrimidine ring typically appear in the downfield region (δ 7.0-9.0 ppm). The position is influenced by the electronic effects of substituents. Protons of substituents will have characteristic chemical shifts. - Integration: The relative areas of the peaks correspond to the ratio of the number of protons. - Multiplicity (Splitting): Spin-spin coupling between adjacent non-equivalent protons provides information on the connectivity. For a simple this compound, the two ring protons would likely appear as doublets. |
| ¹³C NMR | - Chemical Shifts (δ): Aromatic carbons resonate in the range of δ 100-170 ppm. Carbons attached to heteroatoms (Cl, O, N) will be significantly shifted. - Number of Signals: Indicates the number of unique carbon environments, providing information about molecular symmetry. |
Example Predicted Data for this compound:
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-4/H-6 | ~8.3 | d | ~2.5 |
| ¹H | H-6/H-4 | ~8.3 | d | ~2.5 |
| ¹³C | C-2 | ~155 | s | - |
| ¹³C | C-4 | ~145 | d | - |
| ¹³C | C-5 | ~150 | s | - |
| ¹³C | C-6 | ~145 | d | - |
Note: This is predicted data and actual experimental values may vary.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.
Experimental Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[2]
-
For electrospray ionization (ESI), the solution is directly infused or injected into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample must be volatile or derivatized to increase volatility.[3]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[4]
Data Acquisition:
-
Ionization Method: ESI and Atmospheric Pressure Chemical Ionization (APCI) are common for polar molecules like pyrimidine derivatives. Electron Ionization (EI) is used in GC-MS and provides extensive fragmentation.
-
Mass Analyzer: High-resolution mass spectrometers (e.g., TOF, Orbitrap) are used to determine the exact mass and, consequently, the molecular formula.
Data Presentation and Interpretation
| Technique | Expected Data and Interpretation |
| High-Resolution MS (HRMS) | - Molecular Ion Peak ([M]⁺ or [M+H]⁺): The m/z value of this peak provides the exact molecular weight. The high accuracy allows for the determination of the elemental formula. For this compound (C₄H₃ClN₂O), the expected exact mass is approximately 130.0012.[5][6] - Isotope Pattern: The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. |
| Tandem MS (MS/MS) | - Fragmentation Pattern: The molecular ion is fragmented, and the masses of the fragments are measured. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could involve the loss of CO, HCN, or Cl. |
Example Data for this compound:
| m/z | Relative Intensity | Assignment |
| 130.0012 | 100% | [M]⁺ (³⁵Cl) |
| 132.0012 | ~32% | [M]⁺ (³⁷Cl) |
Single Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[7]
Experimental Protocol
Crystal Growth:
-
This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
A variety of solvents and solvent systems should be screened to find conditions that yield high-quality, single crystals of sufficient size (>0.1 mm).
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data.
Data Presentation and Interpretation
| Technique | Expected Data and Interpretation |
| X-ray Crystallography | - Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. - Space Group: The symmetry of the crystal lattice. - Atomic Coordinates: A list of the x, y, and z coordinates for each atom in the molecule. - Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds. This can confirm the connectivity and identify any unusual geometric features. - Intermolecular Interactions: Provides information on hydrogen bonding and other non-covalent interactions in the solid state. |
Example Data for a Hypothetical this compound Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.36 Å |
| Pyrimidine Ring | Planar |
Comparative Analysis of Techniques
The choice of analytical techniques depends on the specific information required, the amount of sample available, and the physical properties of the compound.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, stereochemistry, solution conformation | Molecular formula, molecular weight, fragmentation | Absolute 3D structure, bond lengths/angles, packing |
| Sample Amount | mg | µg to ng | Single crystal (>0.1 mm) |
| Sample State | Solution | Solid, liquid, or gas (volatilized) | Solid (single crystal) |
| Strengths | Non-destructive, provides detailed structural information in solution.[9] | High sensitivity, provides exact molecular formula. | Provides unambiguous, high-resolution 3D structure.[9] |
| Limitations | Can have overlapping signals in complex molecules, lower sensitivity than MS. | Provides limited information on connectivity and stereochemistry. | Crystal growth can be a major bottleneck, structure may not represent solution conformation.[10] |
Conclusion
The structural validation of synthesized this compound derivatives is most reliably achieved through the combined use of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic connectivity, while high-resolution mass spectrometry confirms the molecular formula. For an unequivocal determination of the three-dimensional structure and stereochemistry, single crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. By understanding the principles, experimental requirements, and the type of data generated by each of these powerful analytical techniques, researchers can confidently and accurately characterize their newly synthesized molecules, paving the way for further biological evaluation and drug development.
References
- 1. This compound | 4983-28-2 [chemicalbook.com]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22536-65-8|2-Chloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 9. This compound | 4983-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Guide to the Efficacy of Catalysts in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine and its derivatives is a cornerstone in medicinal chemistry and pharmaceutical development, owing to the prevalence of the pyrimidine scaffold in a vast number of biologically active compounds. The efficiency of pyrimidine synthesis is critically dependent on the choice of catalyst, which can significantly influence reaction rates, yields, and overall sustainability. This guide provides an objective comparison of various catalysts employed in pyrimidine synthesis, supported by experimental data and detailed protocols to inform catalyst selection for research and development.
Catalyst Performance Comparison
A diverse range of catalysts, including metal-based catalysts, organocatalysts, and biocatalysts, have been successfully utilized in pyrimidine synthesis.[1] The selection of an appropriate catalyst is often dictated by the specific synthetic strategy, such as the widely used Biginelli and Pinner reactions, multicomponent reactions, and cross-coupling reactions.[1][2][3]
Data Presentation: Comparative Efficacy of Catalysts in Pyrimidine Synthesis
The following tables summarize the performance of different catalysts across various pyrimidine synthesis methodologies.
Table 1: Metal-Based Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Key Reactants | Solvent | Time | Yield (%) | Reference |
| Copper(II) acetate (Cu(OAc)₂) | Three-Component Reaction | Amidine hydrochloride, Primary alcohol, Secondary alcohol | Toluene | 24 hours | - | [1] |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | One-pot, Three-Component | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 1.5 - 3 min | 94 - 99 | [4] |
| Iridium Pincer Complex | Multicomponent Reaction | Amidines, Alcohols | - | - | up to 93 | [5][6] |
| Zinc Chloride (ZnCl₂) | Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | - | - | - | [7] |
| Iron(II) Complex | Aerobic Oxidation | Ketones, Aldehydes/Esters, Amidines | - | - | - | [7] |
| Cobalt(II) Complexes | Sustainable Synthesis | Alcohols, Amidines | - | - | - | [8] |
Table 2: Organocatalysts and Other Catalytic Systems
| Catalyst/Method | Reaction Type | Key Reactants | Solvent | Time | Yield (%) | Reference |
| L-Proline | Three-Component Reaction | Aromatic aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyran | Acetonitrile | - | - | [9] |
| Diammonium Hydrogen Phosphate (DAHP) | Microwave Irradiation | 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile | DMF | 5 - 10 min | 82 - 95 | [4] |
| Bone Char Biocatalyst | Solvent-Free | Thiourea, Benzaldehyde, Malononitrile | None | - | - | [10] |
| Microwave-Assisted (Basic Medium) | Multicomponent Reaction | Chalcones, Guanidine Hydrochloride | - | Minutes | Excellent | [3] |
| Solid-Phase Synthesis | Multicomponent Reaction | Resin-bound precursors, Isocyanates | Varies | Varies | 18-93 (over 4 steps) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are protocols for key pyrimidine synthesis reactions employing different catalytic systems.
1. Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines [1]
-
Materials: Amidine hydrochloride, primary alcohol, secondary alcohol, Copper(II) acetate (Cu(OAc)₂), Potassium hydroxide (KOH), anhydrous Toluene, Ethyl acetate, Brine, anhydrous Magnesium sulfate (MgSO₄), Silica gel.
-
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add amidine hydrochloride (1.0 eq), the primary alcohol (1.3 eq), the secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), and KOH (3.0 eq).
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Microwave-Assisted Biginelli Reaction [1][3]
-
Materials: Aldehyde, β-ketoester, Urea or Thiourea, Catalyst (e.g., Yb(OTf)₃ or an acid catalyst like HCl), Ethanol.
-
Procedure:
-
In a microwave-safe reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).
-
Add the catalyst (e.g., 1-5 mol%). For solvent-based reactions, add ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
3. Synthesis of Pyrido[2,3-d]pyrimidines using Diammonium Hydrogen Phosphate (DAHP) under Microwave Irradiation [4]
-
Materials: 4(6)-aminouracil, aromatic aldehyde, malononitrile, DMF.
-
Procedure:
-
A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) is prepared in DMF.
-
The mixture is subjected to microwave irradiation at a maximum power of 250 W.
-
The reaction is typically complete within 5-10 minutes.
-
Visualizing Reaction Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is the primary route for pyrimidine nucleotide production in cells, starting from simple precursor molecules.[11] This pathway is a target for various therapeutic agents.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for identifying the optimal catalyst for a specific pyrimidine synthesis reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
A Researcher's Guide: LC-MS versus HPLC for Purity Determination of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds, including the vast family of pyrimidines. Ensuring the absence of impurities, which can affect efficacy and safety, requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the industry standard, valued for its reliability and simplicity. However, the advent of Liquid Chromatography-Mass Spectrometry (LC-MS) has introduced a new level of sensitivity and specificity to impurity profiling.
This guide provides an objective comparison of LC-MS and HPLC for the purity determination of pyrimidine compounds, supported by experimental data and detailed protocols to help researchers make informed decisions for their analytical needs.
Core Principles: A Tale of Two Detectors
High-Performance Liquid Chromatography (HPLC) operates by separating components of a mixture based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent). For purity analysis, the separated components are most commonly detected by an ultraviolet (UV) detector. The resulting chromatogram displays peaks corresponding to different compounds, and the area of a peak is proportional to its concentration. HPLC is a workhorse for routine quality control and quantification of known impurities.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) enhances the HPLC technique by coupling its separation power with the detection capabilities of a mass spectrometer.[2] After compounds are separated by the LC system, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also crucial molecular weight information, enabling the identification of unknown impurities and the confirmation of known ones with a high degree of confidence.[3]
Head-to-Head Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS depends on the specific requirements of the analysis, such as the need for impurity identification, the required sensitivity, and cost considerations.
| Feature | HPLC with UV Detection | LC-MS / LC-MS/MS |
| Specificity | Limited. Relies on retention time and UV spectra. Co-eluting impurities can be missed. | High. Distinguishes compounds by mass-to-charge ratio, even if they co-elute chromatographically.[4] |
| Sensitivity | Good. Typical Limit of Detection (LOD) is in the low nanogram (ng) range. | Excellent. Can reach picogram (pg) to femtogram (fg) levels, offering significantly lower detection limits.[4] |
| Impurity ID | Limited to comparison with reference standards. Cannot identify unknown peaks. | Powerful. Provides molecular weight data for identifying unknown impurities and elucidating their structures.[5] |
| Quantification | Robust and highly reproducible for known compounds with a reference standard. | Excellent for quantification, especially at trace levels. Can use techniques like Multiple Reaction Monitoring (MRM) for high selectivity.[6] |
| Cost & Complexity | Lower initial instrument cost. Simpler operation and maintenance. | Higher initial investment. Requires more specialized expertise for operation, data interpretation, and maintenance.[4] |
| Robustness | Generally considered more robust and easier to transfer between labs for routine QC. | Can be less robust due to the complexity of the ion source and mass analyzer, which can be sensitive to matrix effects.[7] |
Quantitative Data Summary
The superior sensitivity of LC-MS is evident when comparing the limits of detection (LOD) and quantification (LOQ) achieved for pyrimidine-related compounds and other pharmaceutical impurities.
| Method | Analyte Type / Compound | Typical LOD | Typical LOQ | Linearity (R²) |
| HPLC-UV | Small Molecule Drug Impurities | 1 - 10 ng/mL[4] | 5 - 50 ng/mL[4] | >0.99 |
| HPLC-UV | Sotalol Related Substances | 82.3 - 103 µg/mL[8] | 248 - 309 µg/mL[8] | >0.999 |
| LC-MS | Small Molecule Drug Impurities | Can reach pg to fg levels[4] | Can reach pg to fg levels[4] | >0.99 |
| LC-MS/MS | Purine & Pyrimidine Metabolites | 0.025 – 0.063 µM | 0.025 – 0.063 µM | >0.98[9] |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible purity determination. Below are representative methodologies for both HPLC-UV and LC-MS.
Protocol 1: Purity Determination by HPLC-UV
This protocol is a general method for the quantification of related substances in a pyrimidine-based active pharmaceutical ingredient (API).
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 95% B is typically used to ensure the elution of all related substances.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the pyrimidine compound (e.g., 254 nm or 275 nm).[10]
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrimidine compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard of the main compound and any known impurities at a concentration corresponding to the reporting threshold (e.g., 0.1% of the sample concentration).
-
-
Analysis:
-
Inject the sample and standard solutions into the HPLC system.
-
Identify peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Calculate the percentage of each impurity using the area normalization method or by using the response factor of the main peak if the response factors of the impurities are unknown.
-
Protocol 2: Impurity Identification and Quantification by LC-MS/MS
This protocol is designed for the sensitive detection and identification of known and unknown impurities, including potential genotoxic impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[5]
-
Column: A high-efficiency C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient is typically employed to ensure sharp peaks and good resolution.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for pyrimidines.
-
Scan Mode:
-
Full Scan: To detect all ionizable compounds and identify unknown impurities.
-
Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of known impurities.[9]
-
-
Source Parameters: Optimize desolvation gas flow, nebulizer pressure, and capillary voltage for the specific pyrimidine compound.[9]
-
-
Sample Preparation: Prepare samples as described for the HPLC-UV method, but potentially at a lower concentration due to the higher sensitivity of the MS detector.
-
Analysis:
-
Acquire data in both full scan and MRM modes.
-
Identify impurities by their precursor ion mass in the full scan data.
-
Confirm the identity of impurities by comparing their fragmentation patterns (from MS/MS scans) with reference standards or literature data.
-
Quantify impurities using the peak areas from the MRM chromatograms against a calibration curve.
-
Visualizing the Workflow
The fundamental difference in the analytical workflow between HPLC and LC-MS lies in the detection and identification step.
Caption: Workflow for Purity Determination: HPLC vs. LC-MS.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful tools for assessing the purity of pyrimidine compounds, each with distinct advantages.
-
HPLC-UV remains the gold standard for routine quality control, release testing, and stability studies where the impurities are known and sensitivity requirements are moderate. Its robustness, lower cost, and simplicity make it ideal for high-throughput environments.[5]
-
LC-MS is the superior choice for research, development, and in-depth investigations. Its unparalleled sensitivity and specificity are essential for identifying unknown impurities, characterizing degradation pathways, and quantifying potentially genotoxic impurities at trace levels.[3][5]
For a comprehensive purity assessment strategy, a hybrid approach is often most effective. Use LC-MS during drug development to identify and characterize all potential impurities. Once these impurities are characterized and reference standards are available, a robust and validated HPLC-UV method can be implemented for routine quality control throughout the product's lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofins.it [eurofins.it]
- 8. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Methods: Click Chemistry vs. Traditional Approaches
In the fields of drug development, diagnostics, and fundamental biological research, the ability to covalently link biomolecules is a cornerstone of innovation. This guide provides an objective comparison of the revolutionary "click chemistry" platform, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against two of the most established conventional bioconjugation techniques: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide-thiol coupling for cysteine residues. This comparison is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific application, from fluorescently labeling antibodies to constructing potent antibody-drug conjugates (ADCs).[1]
The choice of a bioconjugation strategy can profoundly influence the stability, efficacy, and homogeneity of the final product.[1] Each method possesses a unique set of advantages and disadvantages related to reaction kinetics, specificity, and the stability of the resulting covalent bond.[1]
Key Advantages of Click Chemistry
Click chemistry reactions are characterized by their rapid, selective, high-yielding, and bio-orthogonal nature, meaning they do not interfere with native biological processes.[2] These features address many of the limitations associated with traditional crosslinkers.[2]
The primary benefits of click chemistry include:
-
Bio-orthogonality: Click chemistry reactions proceed selectively in complex biological environments without cross-reacting with other functional groups found in proteins, nucleic acids, or lipids.[2] This prevents unwanted side reactions and ensures that the conjugation occurs only at the intended sites.[2]
-
High Specificity and Yield: These reactions are highly specific, leading to the formation of a single, stable product with yields often exceeding 95%.[2] This is in stark contrast to traditional methods where side reactions and hydrolysis can significantly lower the yield of the desired conjugate.[2]
-
Rapid Reaction Kinetics: Click reactions, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, are known for their fast reaction rates.[2]
Quantitative Performance Comparison
The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following table summarizes key quantitative data for SPAAC, NHS ester, and maleimide-thiol chemistries. It is important to note that these values can vary depending on the specific reactants, buffer conditions, and reaction temperature.
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester Chemistry | Maleimide-Thiol Coupling |
| Reaction Rate | Fast | Moderate to Fast | Fast |
| Typical Yield | > 95% | 50-90% | > 90% |
| Specificity | High (Bio-orthogonal) | Moderate (Targets primary amines) | High (Targets thiols) |
| Stability of Linkage | High (Stable triazole) | Moderate (Amide bond, susceptible to hydrolysis) | Low to Moderate (Thioether bond, can undergo retro-Michael reaction) |
| Reaction Conditions | Physiological (pH 7.4, aqueous) | pH 7.2-8.5 | pH 6.5-7.5 |
| Side Reactions | Minimal | Hydrolysis of NHS ester | Off-target reaction with other nucleophiles, hydrolysis of maleimide |
Experimental Protocols
General Experimental Workflow for Comparing Bioconjugation Efficiency
The following workflow outlines the key steps for a comparative analysis of protein labeling efficiency using different bioconjugation methods.
Detailed Protocol: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a DBCO-functionalized protein with an azide-containing fluorescent dye.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing fluorescent dye
-
Reaction buffer (azide-free)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the DBCO-activated protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of the azide-containing dye in an appropriate solvent (e.g., DMSO) at a 10-20 mM concentration.
-
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the azide-containing dye to the DBCO-activated protein solution.
-
Gently mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the protein concentration and degree of labeling (DoL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Analyze the conjugate by SDS-PAGE to confirm covalent attachment and assess purity.
-
Detailed Protocol: Protein Labeling via NHS Ester Chemistry
This protocol describes the labeling of a protein with an NHS ester-activated fluorescent dye.
Materials:
-
Protein with accessible primary amines in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-activated fluorescent dye
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the NHS ester-activated dye in an anhydrous solvent like DMSO to a concentration of 10-20 mM.
-
-
Reaction Setup:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester dye to the protein solution.
-
Incubate the reaction at room temperature for 1 hour with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and quenching buffer by SEC or dialysis.
-
-
Characterization:
-
Determine the protein concentration and DoL by UV-Vis spectrophotometry.
-
Analyze the conjugate by SDS-PAGE.
-
Signaling Pathway and Experimental Logic
The choice between click chemistry and traditional methods often depends on the specific requirements of the downstream application. The following diagram illustrates the decision-making process based on key experimental considerations.
Conclusion
For researchers, scientists, and drug development professionals, the selection of a crosslinking chemistry is a critical decision that impacts the quality, reliability, and reproducibility of their results.[2] While traditional crosslinkers like NHS esters have been valuable tools, the evidence clearly demonstrates the multifaceted advantages of click chemistry.[2] Its bio-orthogonality, superior efficiency, and mild reaction conditions result in cleaner reactions, higher yields, and more precisely defined conjugates.[2] For applications demanding the highest stability and biocompatibility, SPAAC presents a compelling option, while the traditional methods remain valuable for their speed and simplicity in appropriate contexts.[1]
References
A Comparative Guide to Pyrimidine-Based Pharmaceutical Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antiviral and anticancer agents. The selection of the appropriate pyrimidine-based intermediate is a critical decision in the synthetic pathway, profoundly influencing reaction efficiency, yield, and the overall viability of a drug development program. This guide provides an objective side-by-side comparison of common pyrimidine-based pharmaceutical intermediates, supported by experimental data from peer-reviewed literature, to aid researchers in making informed decisions for their synthetic strategies.
Core Pyrimidine Intermediates: A Comparative Overview
The utility of a pyrimidine intermediate is dictated by its reactivity, functional group compatibility, and the ease with which it can be elaborated into a complex drug molecule. Below is a comparison of some of the most frequently utilized pyrimidine building blocks in pharmaceutical synthesis.
| Intermediate | Key Features | Common Applications | Reported Yields (in subsequent reactions) | Key Considerations |
| 2-Aminopyrimidine | Versatile building block with a nucleophilic amino group.[1][2] | Kinase inhibitors, antivirals, CNS agents.[1][3] | Good to Excellent | The amino group can be readily functionalized, but its position influences the reactivity of the pyrimidine ring.[4] |
| 4-Aminopyrimidine | Isomer of 2-aminopyrimidine with the amino group at the 4-position, altering its reactivity profile.[1] | Antiviral and anticancer agents.[1] | Varies depending on the reaction. | The position of the amino group can direct the regioselectivity of subsequent substitutions on the pyrimidine ring. |
| 2,4-Dichloropyrimidine | Contains two reactive chlorine atoms that can be sequentially substituted. | Kinase inhibitors (e.g., EGFR inhibitors).[5] | High (for sequential substitutions). | The two chlorine atoms exhibit different reactivity, allowing for selective functionalization at the C4 and C2 positions.[6][7] |
| 2-Amino-4,6-dichloropyrimidine | Combines a nucleophilic amino group with two reactive chlorine atoms. | Kinase inhibitors, β-glucuronidase inhibitors.[8] | Good to Excellent | The amino group modulates the reactivity of the chlorine atoms, offering a different reactivity profile compared to 2,4-dichloropyrimidine.[6] |
| Uracil | A naturally occurring pyrimidine base, readily available and biocompatible.[9] | Nucleoside analogs for antiviral and anticancer therapies.[10] | Generally high in glycosylation reactions. | Its derivatives are often used to mimic natural nucleosides and interfere with viral replication or cancer cell growth.[10] |
| Thymine | A methylated derivative of uracil, a key component of DNA.[9][11] | Antiviral and anticancer drugs, particularly those targeting DNA synthesis.[9] | Similar to uracil in nucleoside synthesis. | The methyl group can influence binding affinity and metabolic stability compared to uracil-based analogs.[9] |
| Cytosine | Another essential pyrimidine base in DNA and RNA, featuring an amino group. | Antiviral and anticancer nucleoside analogs.[12] | Good yields in nucleoside synthesis. | The amino group provides an additional site for modification and interaction with biological targets.[12] |
Experimental Protocols: Synthesis of Kinase Inhibitors
The synthesis of protein kinase inhibitors is a prominent application of pyrimidine intermediates. Below are representative experimental protocols for the synthesis of key intermediates in the development of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase inhibitors.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine for EGFR Inhibitors
This protocol outlines a common strategy for the synthesis of EGFR inhibitors, involving the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine.
Step 1: Monosubstitution at C4 A solution of 2,4-dichloropyrimidine and a substituted aniline in isopropanol is treated with a base such as diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, a 2-chloro-4-anilinopyrimidine, is then isolated by filtration and washed.[5]
Step 2: Substitution at C2 The 2-chloro-4-anilinopyrimidine intermediate is then reacted with a second amine in the presence of an acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), in a solvent like butanol. The reaction is heated to reflux to drive the substitution at the C2 position. The final 2,4-disubstituted pyrimidine product is isolated after cooling and purification.[5]
Protocol 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
This protocol describes the synthesis of a pyrimidine-based scaffold for Aurora kinase inhibitors, starting from 4,6-dichloro-2-(methylsulfonyl)pyrimidine.
Step 1: Nucleophilic Aromatic Substitution 4,6-dichloro-2-(methylsulfonyl)pyrimidine is reacted with an amine, such as tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, in the presence of a base like triethylamine. This reaction typically proceeds with good yield to afford the monosubstituted product.[3]
Step 2: Coupling Reaction The resulting intermediate is then coupled with another amine, for example, 5-methyl-1H-pyrazol-3-amine, in the presence of sodium iodide and triethylamine in a solvent like DMSO to yield the final inhibitor scaffold.[3]
Visualizing Synthetic Pathways and Biological Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and biological signaling pathways.
Caption: Synthetic workflow for a 2,4-disubstituted pyrimidine-based EGFR inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Conclusion
The choice of a pyrimidine-based pharmaceutical intermediate has profound implications for the success of a drug discovery campaign. While intermediates like 2-aminopyrimidine and 2,4-dichloropyrimidine offer well-established routes to a variety of kinase inhibitors, the inherent biological relevance of uracil, thymine, and cytosine makes them invaluable for the development of nucleoside analogs. A thorough understanding of the comparative reactivity and synthetic utility of these building blocks, as outlined in this guide, is essential for the rational design and efficient synthesis of novel therapeutics. The provided experimental frameworks and visual representations of synthetic and biological pathways serve as a valuable resource for researchers in this dynamic field.
References
- 1. mdpi.com [mdpi.com]
- 2. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 9. Molecular structure differences between Uracil and thymine_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents [mdpi.com]
Reproducibility of published synthesis methods for 2-Chloro-5-hydroxypyrimidine
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount to ensure consistent and reliable outcomes. This guide provides a comparative analysis of published synthesis methods for 2-Chloro-5-hydroxypyrimidine, a key intermediate in the preparation of various pharmacologically active compounds. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective assessment of different synthetic routes, aiding in the selection of the most suitable method for specific research and development needs.
Comparison of Synthesis Methods
The following table summarizes the quantitative data from various published methods for the synthesis of this compound and its analogs. The data highlights key metrics such as yield, purity, and reaction conditions, allowing for a direct comparison of the efficiency and practicality of each method.
| Method | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Method 1: Demethylation | 2-Chloro-5-methoxypyrimidine | Boron tribromide | Methylene chloride | Overnight | Room Temperature | Not specified | Not specified | WO2010/80503[1] |
| Method 2: Diazotization & Hydrolysis (for 2-Chloro-5-hydroxypyridine) | 2-Amino-5-bromopyridine | Sodium nitrite, n-butyllithium, trimethyl borate, acetic acid | Ether, Hexane | > 30 min | -76°C to 0°C | 86% | Not specified | Guidechem[2] |
| Method 3: Base-Catalyzed Chlorination (for 2-Chloro-4-Amino-5-fluoropyrimidine) | 2-Hydroxy-4-Amino-5-fluoropyrimidine | Phosphoryl chloride, Diethyl aniline | Not specified | 14 hours | 106-110°C | >90% | Not specified | The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine |
| Method 4: Selective Reduction & Hydrolysis (for 2-hydroxy-5-fluoropyrimidine) | 2,4-dichloro-5-fluoropyrimidine | Metal reduction or hydrogenolysis | Not specified | Not specified | Not specified | Not specified | Not specified | CN101314594B[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the cited literature and patents.
Method 1: Demethylation of 2-Chloro-5-methoxypyrimidine
This method involves the cleavage of the methyl ether in 2-Chloro-5-methoxypyrimidine to yield the desired hydroxyl group.
Procedure:
-
A solution of 2-Chloro-5-methoxypyrimidine (0.46 g, 3.18 mmol) in methylene chloride (10 mL) is prepared.[1]
-
To this solution, 1.0 N boron tribromide (16 mL, 16 mmol) is added at room temperature.[1]
-
The resulting solution is stirred overnight.[1]
-
The reaction mixture is then partitioned between a saturated sodium bicarbonate solution and dichloromethane.[1]
-
The aqueous layer is extracted with additional dichloromethane.[1]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to obtain the crude product.[1]
-
The final product, this compound, is purified by flash column chromatography on silica gel.[1]
Method 2: Multi-step Synthesis from 2-Amino-5-bromopyridine (for 2-Chloro-5-hydroxypyridine)
This protocol describes a multi-step synthesis that, while targeting a pyridine analog, employs common reactions in heterocyclic chemistry that could be adapted.
Step 1: Preparation of 5-bromo-2-chloropyridine
-
A solution of 2-amino-5-bromopyridine (100.0g, 0.578mol) in 600ml concentrated hydrochloric acid is cooled to -4°C.[2]
-
A solution of sodium nitrite (51.8g, 0.751mol) in 100ml of water is slowly added while maintaining the temperature below 8°C.[2]
-
The mixture is warmed to 15°C and poured into ice water.[2]
-
The precipitate is collected by filtration, washed with water, dissolved in dichloromethane, washed again with water, and dried with Na2SO4 to yield 5-bromo-2-chloropyridine.[2]
Step 2: Preparation of 2-Chloro-5-hydroxypyridine
-
A solution of 5-bromo-2-chloropyridine (48.2g, 0.250mol) in 500ml of dry ether is cooled to -76°C under a nitrogen atmosphere.[2]
-
A 2.5M solution of n-butyllithium in hexane (107.2ml, 0.268mol) is added dropwise, keeping the temperature below -71°C.[2]
-
After stirring for 30 minutes, trimethyl borate (29.3ml, 0.268mol) is added, maintaining the temperature below -100°C.[2]
-
The mixture is warmed to 0°C, then re-cooled to -75°C.[2]
-
A solution of 32% acetic acid in acetic acid (54.4ml) is added dropwise over 15 minutes.[2]
-
Water (150ml) and ether (150ml) are added, and the layers are separated. The organic layer is washed with saturated sodium bisulfite solution.[2]
-
The organic layer is concentrated, and the crude product is dissolved in 2N NaOH (150ml).[2]
-
The alkaline layer is extracted with ether. The aqueous layer is then acidified with NaHSO4·H2O (41.4g, 0.300mol) to precipitate the product.[2]
-
The product is extracted into ether, dried with magnesium sulfate, and the solvent is removed to yield the final product.[2]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic methods, providing a clear visual comparison of the experimental steps involved.
References
A Comparative Guide to the Scale-Up and Process Validation of 2-Hydroxypyridine Synthesis from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis of 2-hydroxypyridine from 2-chloropyridine, with a focus on process validation for scaled-up production. Below, we detail the primary synthesis route, offer a comparative analysis with alternative methods, and outline the critical stages of process validation, supported by experimental data and visualizations to aid in your research and development endeavors.
Introduction to 2-Hydroxypyridine Synthesis
2-Hydroxypyridine, and its tautomeric form 2-pyridone, is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and robust production of high-purity 2-hydroxypyridine is therefore of significant interest. The conversion of 2-chloropyridine to 2-hydroxypyridine is a common synthetic route, for which several methods have been developed. This guide will focus on a high-yield, one-stage process and compare it with historical and alternative methods.
Primary Synthesis Route: One-Stage Reaction in the Presence of a Tertiary Alcohol
A patented, one-stage process offers a significant improvement over older methods by reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol. This method is notable for its high yield and purity.[1]
Chemical Pathway
The overall reaction is a nucleophilic aromatic substitution where the chloro group on the pyridine ring is displaced by a hydroxyl group. The tertiary alcohol acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases.
Caption: Synthesis of 2-Hydroxypyridine from 2-Chloropyridine.
Experimental Protocols
Laboratory Scale (Based on US Patent 4,942,239A) [1]
-
Reaction Setup: A mixture of 600 ml of tertiary amyl alcohol and 330 g (approx. 5.3 moles) of 90% potassium hydroxide is heated to reflux (approx. 118°C) in a suitable reaction vessel.
-
Addition of Reactant: 227 g (2 moles) of 2-chloropyridine is added dropwise over 1.5 hours. The temperature of the reaction mixture will typically drop to around 105°C during the addition.
-
Reaction: The mixture is maintained at reflux for 24 hours.
-
Work-up:
-
The tertiary amyl alcohol is distilled off.
-
1000 ml of water is added, and the mixture is distilled again until about 600 ml of water has been removed.
-
The mixture is cooled, and the pH is adjusted to 5-6 with concentrated hydrochloric acid.
-
The remaining water is distilled off.
-
The residue is cooled to 60°C, and 700 ml of methanol is added slowly.
-
The mixture is cooled to room temperature, and the precipitated inorganic salts are filtered off.
-
The product is rinsed with approximately 100 ml of methanol.
-
-
Purification: The combined methanol phases are concentrated, and the residue is distilled under vacuum (174-178°C at 14 mm Hg) to yield 2-hydroxypyridine.
Scale-Up Data (Hypothetical Extrapolation for Illustrative Purposes)
The following tables present a hypothetical scale-up of the primary synthesis route from laboratory to pilot and industrial scales. This data is illustrative and based on common chemical engineering principles for process scale-up. Actual parameters would need to be determined through rigorous process development and validation studies.
Table 1: Reagent and Reactor Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
| Batch Size (2-Chloropyridine) | 2 moles (227 g) | 100 moles (11.35 kg) | 1000 moles (113.5 kg) |
| Reactor Volume | 2 L | 100 L | 1000 L |
| Tertiary Amyl Alcohol | 600 ml | 30 L | 300 L |
| Potassium Hydroxide (90%) | 330 g | 16.5 kg | 165 kg |
| Water (for work-up) | 1000 ml | 50 L | 500 L |
| Methanol (for work-up) | 800 ml | 40 L | 400 L |
Table 2: Process Parameters and Expected Outcomes for Scale-Up
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
| Addition Time of 2-Chloropyridine | 1.5 hours | 2-3 hours | 4-6 hours |
| Reflux Time | 24 hours | 24-30 hours | 24-36 hours |
| Heating/Cooling Times | Minutes | 1-2 hours | 3-5 hours |
| Mixing Speed | 200-300 RPM | 100-150 RPM | 50-100 RPM |
| Expected Yield | ~92% | 88-91% | 85-90% |
| Purity (Post-distillation) | >99.5% | >99.5% | >99.5% |
Comparison with Alternative Synthesis Methods
Several alternative methods for the synthesis of 2-hydroxypyridine from 2-chloropyridine exist, each with its own advantages and disadvantages.
Table 3: Comparison of Synthesis Methods
| Method | Description | Yield | Purity | Conditions | Advantages | Disadvantages |
| Primary Method: Tertiary Alcohol | One-stage reaction with KOH in tertiary amyl alcohol. | ~92%[1] | >99.5%[1] | Reflux at atmospheric pressure. | High yield, high purity, one-stage process. | Use of tertiary alcohol which needs to be recovered. |
| Alternative 1: HCl Hydrolysis | Hydrolysis with concentrated hydrochloric acid under pressure. | ~24%[1] | Moderate | 150°C, under pressure, several hours. | Simple reagents. | Low yield, harsh conditions (high pressure and temperature), long reaction time. |
| Alternative 2: Two-Stage (Potassium Ethylate) | Reaction with potassium ethylate followed by acid hydrolysis of the resulting 2-ethoxypyridine. | ~70%[1] | Good | Two separate reaction steps. | Higher yield than HCl hydrolysis. | Two-stage process, more complex. |
| Alternative 3: N-Oxide Intermediate | Oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, followed by alkaline hydrolysis. | High | High | Two-stage process, milder conditions. | Potentially safer, suitable for industrial production.[2] | Two-stage process. |
Detailed Experimental Protocols for Alternative Methods
Alternative 1: Hydrolysis with Concentrated HCl under Pressure (Based on US Patent 1,778,784)
-
Reaction Setup: 2-chloropyridine is heated with concentrated hydrochloric acid in a sealed autoclave.
-
Reaction: The mixture is heated to 150°C and maintained at this temperature under pressure for several hours.
-
Work-up and Purification: The reaction mixture is cooled, the pressure is released, and the product is isolated and purified, typically by neutralization and extraction, followed by distillation.
Alternative 2: Two-Stage Process via Potassium Ethylate (Based on J. Chem. Soc., B (1968), 492)
-
Stage 1: Synthesis of 2-Ethoxypyridine
-
Reaction Setup: 2-chloropyridine is reacted with a solution of potassium ethylate in ethanol.
-
Reaction: The reaction mixture is heated under reflux for a specified period.
-
Work-up: The ethanol is removed by distillation, and the crude 2-ethoxypyridine is isolated.
-
-
Stage 2: Hydrolysis of 2-Ethoxypyridine
-
Reaction Setup: The isolated 2-ethoxypyridine is heated with an aqueous acid solution (e.g., hydrochloric acid).
-
Reaction: The mixture is heated to induce hydrolysis.
-
Work-up and Purification: The reaction mixture is worked up similarly to the other methods to isolate and purify the 2-hydroxypyridine.
-
Process Validation for Scale-Up Production
Process validation is a critical component of Good Manufacturing Practices (GMP) and ensures that a manufacturing process is capable of consistently producing a product of the required quality. The process validation for the scale-up production of 2-hydroxypyridine would typically follow a prospective validation approach and encompass three main stages.
Caption: The Three Stages of Process Validation.
Stage 1: Process Design
In this stage, the commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.
-
Critical Quality Attributes (CQAs): For 2-hydroxypyridine, CQAs would include purity, identity, residual solvent levels, and the impurity profile.
-
Critical Process Parameters (CPPs): These are parameters that must be controlled to ensure the desired product quality. For the primary synthesis method, CPPs would include:
-
Molar ratio of reactants (2-chloropyridine, KOH)
-
Reaction temperature
-
Reaction time
-
Mixing speed
-
Rate of addition of 2-chloropyridine
-
pH during work-up
-
Distillation parameters (temperature and pressure)
-
Stage 2: Process Qualification
During this stage, the process design is evaluated to determine if it is capable of reproducible commercial manufacturing.
-
Facility and Equipment Qualification: This involves Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) of all equipment used in the manufacturing process.
-
Process Performance Qualification (PPQ): This is the core of process validation, where a number of consecutive batches (typically three) are manufactured at the intended commercial scale to demonstrate that the process is robust and consistently produces a product that meets its predetermined specifications.
Table 4: Example In-Process Controls for PPQ Batches
| Process Step | In-Process Control | Acceptance Criteria |
| Reaction | Temperature monitoring | 105-118°C |
| Reaction completion (e.g., by HPLC) | <1% remaining 2-chloropyridine | |
| Work-up | pH after acidification | 5.0 - 6.0 |
| Purification | Distillation temperature and pressure | 174-178°C at 14 mm Hg |
| Final Product | Purity (by HPLC) | ≥ 99.5% |
| Individual impurities | As per specification | |
| Residual solvents | As per ICH guidelines |
Stage 3: Continued Process Verification
This stage involves ongoing assurance that the process remains in a state of control during routine production.
-
Monitoring: Continuous monitoring of CPPs and CQAs for all commercial batches.
-
Statistical Analysis: Use of statistical process control (SPC) to detect any trends or shifts in the process.
-
Change Control: A formal system for managing any changes to the process, equipment, or raw materials to ensure that product quality is not adversely affected.
Conclusion
The one-stage synthesis of 2-hydroxypyridine from 2-chloropyridine in the presence of a tertiary alcohol presents a highly efficient and high-yield method suitable for industrial scale-up.[1] Compared to older, harsher methods, it offers significant advantages in terms of yield and purity.[1] A thorough process validation, following the three-stage lifecycle approach, is essential to ensure the consistent production of high-quality 2-hydroxypyridine for pharmaceutical applications. This guide provides a framework for understanding and comparing the synthesis routes and for implementing a robust process validation plan for the scaled-up production of this important intermediate.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-5-hydroxypyrimidine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Chloro-5-hydroxypyrimidine is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound classified as a skin and eye irritant, it requires handling as hazardous waste.[1][2][3] Adherence to established protocols is essential to mitigate risks and comply with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Protective Gloves: Chemically resistant gloves are mandatory.
-
Eye/Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary for larger quantities.[1]
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.[4]
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Step-by-Step Disposal Procedure
This procedure outlines the collection and temporary storage of this compound waste within the laboratory prior to its removal by a licensed waste disposal service. Disposal must be conducted in accordance with local and national regulations.[1]
Step 1: Waste Identification and Segregation this compound is a halogenated organic solid.[2][6] It is imperative to segregate this waste stream to prevent dangerous reactions and ensure proper final disposal, which is typically high-temperature incineration.[2][7]
-
DO NOT mix with non-halogenated organic waste.[2]
-
DO NOT mix with acids, bases, or other reactive chemicals.[4][8]
Step 2: Selecting the Appropriate Waste Container The integrity of the waste container is crucial for safe storage.
-
Use a container that is chemically compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).[10][11]
-
The container must be in good condition, free from damage or leaks, and have a secure, tightly fitting lid.[4][10][11]
-
Ensure the container is clearly and accurately labeled.
Step 3: Labeling the Waste Container Proper labeling is a key regulatory requirement and ensures safe handling.
-
Affix a "Hazardous Waste" tag to the container as soon as the first amount of waste is added.[7]
-
Clearly write the full chemical name: "this compound".
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation.[8][12]
-
Designate a specific "Satellite Accumulation Area" (SAA) within the lab.[8]
-
Keep the waste container closed at all times, except when adding waste.[11][12]
-
Store the container in secondary containment to catch any potential leaks.[4][10]
-
Do not exceed accumulation limits (typically a maximum of 55 gallons for hazardous waste in an SAA).[12]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by a certified hazardous waste handler.
-
Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), arrange for pickup.[8]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal company to schedule a collection.[1][12]
Chemical and Hazard Profile
The following table summarizes key data for this compound.
| Property | Data |
| CAS Number | 4983-28-2 |
| Physical Form | Solid |
| Molecular Formula | C₄H₃ClN₂O |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1] |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a small spill, trained personnel should take the following actions:
-
Ensure the area is well-ventilated and restrict access.[5]
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material.[5]
-
Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[5]
-
Wash the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's emergency response team.[7]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 4983-28-2 [sigmaaldrich.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
- 10. danielshealth.com [danielshealth.com]
- 11. ethz.ch [ethz.ch]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Chloro-5-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-hydroxypyrimidine. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This compound is classified as a skin and eye irritant.
Hazard Identification and Classification
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Nitrile gloves provide excellent resistance to a variety of chemicals, including chlorinated solvents.[6][7][8][9][10] Neoprene gloves are also a suitable alternative.[8] Always check for rips or punctures before use and change gloves immediately if contaminated.[6][11] |
| Body Protection | A laboratory coat made from a polyester/cotton blend or 100% polyester. | A lab coat protects against incidental skin contact.[4][12] For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[13] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Recommended when handling the powder outside of a chemical fume hood or if dust generation is likely.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of the powder.[3]
-
Designated Area: Designate a specific area for handling this compound and clearly label it.[11]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[14]
-
Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for powders.
2. Weighing and Handling the Powder:
-
Minimize Dust: To prevent the generation of dust, handle the solid carefully. If weighing, do so within the fume hood.[11]
-
Tare Weighing Method:
-
Tare a labeled, sealable container on the balance.
-
Move the container to the fume hood.
-
Carefully add the this compound to the container.
-
Securely close the container.
-
Return the container to the balance for the final weight measurement.[11]
-
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
3. Post-Handling:
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[15] If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills, carefully dampen the solid material with water to prevent dust from becoming airborne.[3] Use an inert absorbent material to clean up the spill. Place the waste in a sealed, labeled container for disposal.[16][17] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Hazardous Waste Stream: Collect all waste, including contaminated PPE (gloves, wipes), and residual chemical in a designated, compatible, and clearly labeled hazardous waste container.[14]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
Segregation: This is a halogenated organic waste and should be segregated from non-halogenated waste streams.[14]
2. Container Management:
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[14] The rinsate from this process must be collected and disposed of as hazardous waste.[14]
-
Container Disposal: After triple-rinsing and allowing it to dry, the container can be disposed of according to your institution's policies for non-hazardous laboratory glass or plastic.[14]
3. Final Disposal:
-
Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[16]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
- 2. resources.psi-bfm.com [resources.psi-bfm.com]
- 3. benchchem.com [benchchem.com]
- 4. drinstruments.com [drinstruments.com]
- 5. 11 Requirements That Every Lab Coat Should Meet [froutlet.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. wellbefore.com [wellbefore.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 10. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. geniuslabgear.com [geniuslabgear.com]
- 13. Guidance – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
